Biotin-PEG24-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H120N4O30S/c70-60(4-2-1-3-59-64-58(57-100-59)67-65(74)68-64)66-8-10-76-12-14-78-16-18-80-20-22-82-24-26-84-28-30-86-32-34-88-36-38-90-40-42-92-44-46-94-48-50-96-52-54-98-56-55-97-53-51-95-49-47-93-45-43-91-41-39-89-37-35-87-33-31-85-29-27-83-25-23-81-21-19-79-17-15-77-13-11-75-9-7-63(73)99-69-61(71)5-6-62(69)72/h58-59,64H,1-57H2,(H,66,70)(H2,67,68,74)/t58-,59-,64-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKPYGZMJFADHK-WYJVHFOMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H120N4O30S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1469.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG24-NHS ester chemical structure and properties
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG24-NHS ester, a high-purity biotinylation reagent. It details its chemical structure, physicochemical properties, and core applications in bioconjugation and assay development. The document includes detailed experimental protocols and visual diagrams to facilitate its practical application in a laboratory setting.
Core Concepts and Chemical Structure
This compound is a heterobifunctional crosslinker composed of three key components:
-
Biotin (B1667282): A vitamin (B7) with an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins. This interaction is fundamental to many detection and purification systems in biotechnology.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG24): A long, hydrophilic 24-unit PEG chain. This spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecule.[3][4][5] It also provides flexibility and extends the distance between the biotin tag and the target molecule, which minimizes steric hindrance and improves the accessibility of the biotin for binding to streptavidin.[3]
-
N-hydroxysuccinimide (NHS) Ester: A highly reactive functional group that specifically targets primary amines (–NH₂) found on molecules such as the N-terminus of polypeptides and the side chains of lysine (B10760008) residues.[1][6][7] The reaction forms a stable and covalent amide bond.[1][6][8]
The combination of these components makes this compound a powerful tool for attaching a biotin label to proteins, antibodies, and other amine-containing biomolecules for subsequent detection, purification, or immobilization.[3][9]
Chemical Structure:
Caption: Functional components of this compound.
Physicochemical and Technical Properties
The properties of this compound are summarized below. Data is aggregated from multiple suppliers and technical datasheets.
| Property | Value | Reference(s) |
| Chemical Formula | C₆₅H₁₂₀N₄O₃₀S | [6][9][10] |
| Molecular Weight | ~1469.7 g/mol | [3][6][9][10] |
| CAS Number | 365441-71-0 | [3][9][11] |
| Appearance | White to off-white waxy solid | [9][11][12] |
| Purity | Typically ≥95% | [3][12][13] |
| Solubility | Soluble in organic solvents (DMSO, DMF); slightly soluble in Methanol. | [7][11][14] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][3] |
| Reactive Towards | Primary Amines (-NH₂) | [6][7][15] |
| Optimal Reaction pH | 7.0 - 9.0 | [6][7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [3][6][12] |
| Stability | Moisture-sensitive; NHS ester hydrolyzes in aqueous solutions. | [7][14][16] |
Reaction Mechanism and Experimental Workflow
The core utility of this compound lies in its ability to covalently attach biotin to biomolecules. The NHS ester reacts with primary amines on a target molecule (e.g., a protein) via nucleophilic acyl substitution. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.
Caption: Reaction of this compound with a primary amine.
A typical experimental workflow for biotinylating a protein involves several key stages: preparation, reaction, quenching, and purification.
Caption: Standard workflow for protein biotinylation.
Experimental Protocols
This section provides a detailed, generalized protocol for labeling an antibody with this compound.
4.1. Materials Required
-
This compound
-
Antibody or protein to be labeled (1-10 mg/mL)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer.[7]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Desalting column (e.g., Zeba Spin) or dialysis cassette (10K MWCO for antibodies).[7][8]
4.2. Pre-Reaction Calculations
The degree of biotinylation depends on the molar ratio of the NHS ester to the protein.[7][17] A 20-fold molar excess is a common starting point for labeling antibodies at a concentration of 1-10 mg/mL.[7][18]
-
Calculate Moles of Protein:
-
Moles of Protein = (Mass of Protein in g) / (Molecular Weight of Protein in g/mol )
-
(Example: For 1 mg of IgG, MW ~150,000 g/mol : 1x10⁻³ g / 150,000 g/mol = 6.67x10⁻⁹ mol)
-
-
Calculate Moles of Biotin Reagent:
-
Moles of Biotin Reagent = Moles of Protein x Molar Fold Excess
-
(Example: 6.67x10⁻⁹ mol x 20 = 1.33x10⁻⁷ mol)
-
-
Calculate Mass of Biotin Reagent:
-
Mass of Biotin Reagent = Moles of Biotin Reagent x 1469.7 g/mol
-
(Example: 1.33x10⁻⁷ mol x 1469.7 g/mol = 1.96x10⁻⁴ g or 0.196 mg)
-
4.3. Biotinylation Procedure
-
Prepare the Protein:
-
Prepare the Biotin Reagent Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7][16]
-
Immediately before use, dissolve the calculated mass of the reagent in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7] The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage in aqueous buffers.[5][7]
-
-
Perform the Labeling Reaction:
-
Add the calculated volume of the biotin reagent stock solution to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[7][18]
-
-
Quench the Reaction:
-
Purify the Biotinylated Protein:
-
Storage:
-
Store the purified biotinylated protein under conditions appropriate for the unmodified protein, typically at 4°C for short-term or -20°C for long-term storage.
-
Key Applications and Logical Workflows
The primary application of biotinylated molecules is their use in systems involving streptavidin. The strong biotin-streptavidin interaction allows for sensitive detection and robust immobilization.
Common Applications Include:
-
Immunoassays: Used in ELISA, Western blotting, and Immunohistochemistry (IHC) for signal amplification.[3]
-
Affinity Chromatography: Immobilization of biotinylated proteins onto streptavidin-coated resins for pull-down assays or purification of interacting partners.[3]
-
Cell Surface Labeling: The hydrophilicity and membrane impermeability of PEGylated biotin reagents make them suitable for labeling proteins on the surface of live cells.[5]
-
Drug Delivery: Functions as a targeting linker in therapeutic and diagnostic systems.[3][9]
Workflow for Affinity Capture of a Protein:
Caption: Workflow for a pull-down assay using a biotinylated protein.
References
- 1. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. This compound, CAS 365441-71-0 | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 9. purepeg.com [purepeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. chembk.com [chembk.com]
- 12. BIOMATRIK. (+)-Biotin-PEG<sub>24</sub>-NHS Ester [biomatrik.com]
- 13. calpaclab.com [calpaclab.com]
- 14. (+)-BIOTIN-PEG24-NHS ESTER | 365441-71-0 [m.chemicalbook.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. apexbt.com [apexbt.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
The Strategic Advantage of PEG24 Spacers in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotinylation and the Significance of Spacers
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone of modern life sciences research and therapeutic development. The exceptionally high affinity between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin forms the basis for a myriad of applications, including highly specific detection, robust purification, and targeted delivery.[1][2][3] The effectiveness of these applications, however, is not solely dependent on the biotin-streptavidin interaction itself. The chemical linker, or "spacer arm," that connects the biotin moiety to the target molecule plays a pivotal role in ensuring the accessibility of the biotin for binding, thereby influencing the overall efficiency and success of the experiment.[4][5]
Long-chain spacers, particularly those incorporating polyethylene (B3416737) glycol (PEG), have emerged as critical components in the design of advanced biotinylation reagents.[6] This guide provides a comprehensive technical overview of the role and advantages of a specific and widely used spacer, the 24-unit polyethylene glycol (PEG24) chain, in biotinylation reagents.
The Role of the PEG24 Spacer in Biotinylation Reagents
The PEG24 spacer is a hydrophilic chain of 24 ethylene (B1197577) glycol units that provides a significant extension between the biotin molecule and its conjugation target. This specific length and chemical composition confer several key advantages that address common challenges in biotinylation workflows.
Key Properties and Advantages of the PEG24 Spacer
The unique characteristics of the PEG24 spacer directly translate to improved performance in a variety of biotinylation-dependent applications.
-
Enhanced Solubility and Reduced Aggregation : A primary benefit of the PEG spacer is its inherent hydrophilicity.[3][7] The PEG24 chain imparts increased water solubility to the biotinylated molecule, which is particularly advantageous when working with proteins that are prone to aggregation upon modification.[2] This property helps to maintain the biological activity and integrity of the target molecule.
-
Minimized Steric Hindrance : The extended length of the PEG24 spacer arm physically separates the biotin from the surface of the labeled molecule.[8] This increased distance mitigates steric hindrance, allowing for more efficient binding of the relatively large streptavidin protein (approximately 52 kDa) to the biotin.[4][9]
-
Improved Accessibility : The flexibility and length of the PEG24 chain allow the biotin moiety to be more readily accessible for interaction with streptavidin, whether the streptavidin is immobilized on a surface or in solution.[8] This enhanced accessibility can lead to increased signal in detection assays and higher yields in affinity purification.
-
Biocompatibility : Polyethylene glycol is well-established as a biocompatible polymer with low immunogenicity, making PEG24-containing reagents suitable for in vivo and cell-based applications, including targeted drug delivery.[10][11]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of a common PEG24 biotinylation reagent, Biotin-PEG24-NHS Ester.
| Property | Value | Reference(s) |
| Molecular Weight | ~1469.73 g/mol | [3][12] |
| Spacer Arm Length | Approximately 89 Å (Angstroms) | [3] |
| Chemical Formula | C65H120N4O30S | [12] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [13] |
| Target Moiety | Primary Amines (-NH2) | [2][14] |
| Solubility | Water-soluble, also soluble in DMSO and DMF | [15] |
| Purity | Typically >90-95% | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of biotinylation reagents. Below are protocols for the biotinylation of proteins in solution and on the cell surface using a this compound.
Protocol 1: General Protein Biotinylation using this compound
This protocol outlines the steps for biotinylating proteins with primary amines (e.g., lysine (B10760008) residues) in solution.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or 1M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[15]
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).[1][15] The NHS ester is moisture-sensitive, so it is crucial to use an anhydrous solvent and not to prepare stock solutions for long-term storage.[15]
-
Biotinylation Reaction:
-
Calculate the required amount of this compound to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.[1] For more dilute protein solutions, a higher molar excess may be required.
-
Add the calculated volume of the biotinylation reagent stock solution to the protein solution. The volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein precipitation.[14]
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-100 mM (e.g., Tris or glycine).[14] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer.[1][15] This step is critical to prevent interference in downstream applications.[14]
-
Storage: Store the biotinylated protein under conditions that are optimal for the unmodified protein.
Protocol 2: Cell Surface Protein Biotinylation using this compound
This protocol is designed for labeling proteins on the surface of living cells. The membrane-impermeable nature of the sulfo-NHS version of the reagent is often preferred for this application to ensure only surface proteins are labeled.
Materials:
-
Sulfo-NHS-PEG24-Biotin (for enhanced water solubility and membrane impermeability)
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching solution (e.g., PBS containing 100 mM glycine (B1666218) or Tris)
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency in a culture plate.
-
Wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.[16]
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of Sulfo-NHS-PEG24-Biotin in ice-cold PBS at a concentration of 0.1 to 0.5 mg/mL.[16]
-
Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.[16] Performing the reaction on ice minimizes the internalization of the biotin reagent.[2]
-
-
Quenching:
-
Aspirate the biotinylation solution and wash the cells twice with the quenching solution to stop the reaction.[16]
-
Incubate the cells with the quenching solution for 5-10 minutes at 4°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS to remove the quenching solution.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
-
Downstream Processing: The cell lysate containing the biotinylated surface proteins is now ready for downstream applications such as affinity purification with streptavidin beads followed by Western blotting or mass spectrometry.
Experimental Workflows and Visualizations
The versatility of Biotin-PEG24 reagents allows for their integration into numerous complex experimental workflows. The following diagrams, created using the DOT language for Graphviz, illustrate key applications.
Caption: Immunoprecipitation using a Biotin-PEG24-labeled antibody.
Caption: Proximity-dependent Biotinylation (BioID/TurboID) workflow.
Caption: Simplified workflow for PROTAC assembly using a PEG24 linker.
Conclusion
The PEG24 spacer in biotinylation reagents offers a significant enhancement over shorter, more hydrophobic linkers. By increasing solubility, minimizing steric hindrance, and improving the accessibility of the biotin moiety, PEG24-containing reagents enable more efficient and reliable results across a wide range of applications, from fundamental research to the development of novel therapeutics. The detailed protocols and workflow visualizations provided in this guide serve as a practical resource for researchers aiming to leverage the strategic advantages of the PEG24 spacer in their biotinylation-based experiments. The continued development of such advanced bioconjugation tools will undoubtedly fuel further innovation in the fields of proteomics, cell biology, and drug discovery.
References
- 1. proteochem.com [proteochem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodoacetylated and biotinylated liposomes: effect of spacer length on sulfhydryl ligand binding and avidin precipitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Biotin-PEG24-acid | AxisPharm [axispharm.com]
- 9. Streptavidin - Wikipedia [en.wikipedia.org]
- 10. updates.reinste.com [updates.reinste.com]
- 11. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. This compound, CAS 365441-71-0 | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NHS Ester Reactivity for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry for the covalent labeling of proteins. Understanding the underlying principles of NHS ester reactivity is critical for the successful design and execution of bioconjugation strategies in research, diagnostics, and the development of therapeutics.
Core Principles of NHS Ester Reactivity
N-hydroxysuccinimide esters are highly valued in bioconjugation for their ability to form stable amide bonds with primary amino groups under relatively mild aqueous conditions.[1] The primary targets for this reaction on a protein are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[2][3]
The fundamental reaction mechanism is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][4]
A critical aspect of NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis, where the NHS ester reacts with water.[1][2][5][6][7] The efficiency of the labeling reaction is largely determined by the relative rates of these two competing reactions, which are heavily influenced by the reaction conditions, most notably pH.[1][8]
Factors Influencing NHS Ester Reactivity
Several factors must be carefully controlled to ensure efficient and specific protein labeling with NHS esters.
pH: The pH of the reaction buffer is the most critical factor.[8][9][10] The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5.[8][11] Below this range, the primary amines are protonated and thus non-nucleophilic, hindering the reaction.[8][9][10] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired conjugate.[8][9][10]
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are generally not recommended as they will compete with the target protein for reaction with the NHS ester.[9][10][12] Phosphate, bicarbonate, or borate (B1201080) buffers are commonly used.[9][11][13]
Concentration of Reactants: The concentration of both the protein and the NHS ester can influence the labeling efficiency. Higher protein concentrations (e.g., >5 mg/mL) can lead to higher labeling efficiency.[14]
Temperature and Incubation Time: NHS ester labeling reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[9][11][13] Lower temperatures can be used to minimize hydrolysis, especially for longer reaction times.[15]
NHS Ester Stability and Solubility: NHS esters are sensitive to moisture and should be stored in a desiccated environment.[3][12][16][17][18] Many NHS esters have poor aqueous solubility and must first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][4][9][11] It is crucial to use high-quality, amine-free DMF.[9][10]
Quantitative Data on NHS Ester Reactivity
The following tables summarize key quantitative data related to NHS ester reactivity, providing a basis for experimental design and optimization.
| Parameter | Condition | Value | Reference(s) |
| Optimal pH Range | For efficient protein labeling | 7.2 - 8.5 | [8] |
| 8.3 - 8.5 (more specific) | [9][10] | ||
| Half-life of NHS Ester | pH 7.0, 0°C | 4 - 5 hours | [11] |
| pH 8.6, 4°C | 10 minutes | [11] | |
| pH 7, aqueous solution | ~7 hours | [3][18] | |
| pH 9, aqueous solution | minutes | [3][16][18] | |
| Labeling Efficiency | 2.5 mg/mL protein concentration | ~35% | [14] |
| 1 mg/mL protein concentration | 20-30% | [14] |
Potential Side Reactions
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly if primary amines are not readily accessible.[1] These side reactions are generally less efficient, and the resulting linkages may be less stable than the amide bond formed with primary amines.[1][4]
| Amino Acid Residue | Potential for Side Reaction | Stability of Resulting Linkage | Reference(s) |
| Tyrosine | Can react, especially at higher pH | Less stable than amide bond | [19] |
| Serine | Can react, especially in the presence of histidine residues | Less stable than amide bond | [19] |
| Threonine | Can react, especially in the presence of histidine residues | Less stable than amide bond | [19] |
| Cysteine | Can react to form a thioester | Less stable than amide bond | [4] |
| Histidine | Can increase the incidence of hydroxyl group reactivity | - | [19] |
Experimental Protocols
The following sections provide detailed methodologies for protein labeling with NHS esters.
General Protein Labeling Protocol
This protocol is a general guideline and may require optimization for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate)
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or other purification system
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3][12][16][17][18]
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[14][20] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[12]
-
-
Calculate the Molar Excess of NHS Ester:
-
A molar excess of the NHS ester is typically used to drive the reaction. An 8-fold molar excess is a common starting point for mono-labeling.[9] This may need to be optimized for your specific protein and desired degree of labeling.
-
mg of NHS ester = (molar excess of NHS ester) x (mg of protein) x (MW of NHS ester) / (MW of protein)[9]
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing.[9] The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9][13] Protect from light if using a fluorescent label.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
-
Purify the Labeled Protein:
-
Characterize the Labeled Protein:
-
Storage of the Labeled Protein:
Visualizations
The following diagrams illustrate the key chemical reaction, the interplay of factors affecting the reaction, and a typical experimental workflow.
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
Caption: Interplay of pH on aminolysis and hydrolysis in NHS ester reactions.
Caption: A typical experimental workflow for protein labeling with NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. glenresearch.com [glenresearch.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. NHS ester protocol for labeling proteins [abberior.rocks]
- 21. benchchem.com [benchchem.com]
Biotin-PEG24-NHS Ester: A Comprehensive Technical Guide to Peptide and Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG24-NHS ester, a versatile reagent for the biotinylation of peptides and proteins. This document details the reagent's chemical properties, provides step-by-step experimental protocols for labeling and purification, and offers insights into its applications in research and drug development.
Introduction to this compound
This compound is a long-chain, amine-reactive biotinylation reagent. It consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a 24-unit polyethylene (B3416737) glycol (PEG) spacer arm, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.
The extended PEG24 spacer arm is a significant feature of this reagent, offering several advantages over shorter or non-PEGylated linkers. It enhances the water solubility of the reagent and the resulting biotinylated molecule, which can reduce aggregation of labeled proteins. Furthermore, the long and flexible spacer minimizes steric hindrance, ensuring that the biotin group is readily accessible for binding to streptavidin, which is crucial for downstream detection and purification applications.
The NHS ester group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. This reaction is the basis for its utility in labeling a wide range of peptides and proteins.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in labeling experiments.
| Property | Value |
| Molecular Weight | ~1469.72 g/mol |
| Chemical Formula | C65H120N4O30S |
| Spacer Arm Length | Approximately 95 Å (estimated) |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in aqueous buffers |
| Storage | Store at -20°C, desiccated and protected from light. |
Reaction Mechanism and Experimental Considerations
The labeling of peptides and proteins with this compound is a straightforward yet critical process that requires careful optimization of several parameters to achieve the desired degree of biotinylation without compromising the biological activity of the target molecule.
The Labeling Reaction
The core of the biotinylation process is the reaction between the NHS ester of the biotin reagent and the primary amines on the peptide or protein. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Reaction Workflow for Biotinylation
Caption: Workflow for labeling proteins/peptides with this compound.
Key Experimental Parameters
Successful biotinylation hinges on the careful control of several experimental variables.
| Parameter | Recommended Conditions & Remarks |
| Molar Excess of Reagent | Proteins (1-10 mg/mL): A 20-fold molar excess typically results in 4-6 biotins per IgG molecule[1][2]. For more dilute protein solutions, a higher molar excess may be required. Peptides: A 3- to 5-fold molar excess is often sufficient. |
| Reaction Buffer | Amine-free buffers such as Phosphate-Buffered Saline (PBS) or bicarbonate buffer are recommended[1]. Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and should be avoided. |
| pH | The optimal pH range for the NHS ester reaction is 7.2-8.5. At this pH, the primary amines are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized. |
| Incubation Time & Temperature | Typical incubation times are 30-60 minutes at room temperature or 2 hours at 4°C[1]. Longer incubation times may be necessary for less concentrated protein solutions. |
| Quenching | The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the biotinylation of peptides and proteins, as well as for the purification of the labeled product and quantification of the degree of biotinylation.
Protocol for Peptide Biotinylation
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., 50 mM sodium phosphate, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 3- to 5-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for an additional 15 minutes.
-
Purification: Remove unreacted biotin reagent by dialysis, size-exclusion chromatography (desalting column), or reverse-phase HPLC.
Protocol for Protein Biotinylation
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL. If the protein solution contains primary amines, perform a buffer exchange into a suitable amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing[1].
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography
This method leverages the high-affinity interaction between biotin and streptavidin to isolate biotinylated proteins.
-
Resin Preparation: Equilibrate streptavidin-agarose resin with a binding buffer (e.g., PBS).
-
Binding: Add the biotinylated protein sample to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation.
-
Washing: Wash the resin extensively with the binding buffer to remove non-biotinylated proteins and other contaminants.
-
Elution: Elute the biotinylated protein from the resin. Due to the strong biotin-streptavidin interaction, elution often requires denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5) or boiling in SDS-PAGE sample buffer.
Quantification of Biotinylation: The HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the degree of biotinylation.
-
Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS).
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known amount of the purified biotinylated protein to the HABA/avidin solution. The biotin on the protein will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Measure Final Absorbance: Measure the absorbance of the solution at 500 nm after the addition of the biotinylated sample.
-
Calculate Degree of Biotinylation: The change in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Applications in Research and Drug Development
The ability to label peptides and proteins with biotin has made this compound an invaluable tool in a wide range of applications.
-
Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for the detection and quantification of target antigens. The streptavidin-biotin interaction allows for significant signal amplification.
-
Affinity Purification: The high affinity of the biotin-streptavidin interaction is exploited for the efficient isolation and purification of proteins and protein complexes.
-
Protein-Protein Interaction Studies: Biotinylated "bait" proteins can be used to capture interacting "prey" proteins from complex biological samples.
-
Drug Delivery and Targeting: Biotin can serve as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors, such as many cancer cells.
-
Cell Surface Labeling: The hydrophilic nature of the PEG spacer makes it suitable for labeling cell surface proteins without permeating the cell membrane.
Signaling Pathway Visualization: Streptavidin-Biotin Based Signal Amplification in ELISA
The streptavidin-biotin system is frequently employed in Enzyme-Linked Immunosorbent Assays (ELISA) to amplify the detection signal, thereby increasing the sensitivity of the assay.
Streptavidin-Biotin Signal Amplification in Sandwich ELISA
References
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Biotin-PEG24-NHS Ester for Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as an antibody, is a cornerstone technique in a vast array of life science research and diagnostic applications. The exceptionally high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) allows for robust and sensitive detection of target proteins in various immunoassays, including Western blotting.
This document provides a detailed guide for the labeling of antibodies with Biotin-PEG24-NHS ester. This reagent incorporates a 24-unit polyethylene (B3416737) glycol (PEG) spacer arm, which offers significant advantages by minimizing steric hindrance between the biotin molecule and the antibody's antigen-binding site. This enhanced accessibility of the biotin tag to streptavidin conjugates can lead to improved signal amplification and detection sensitivity in Western blot analysis.
The N-hydroxysuccinimide (NHS) ester functional group of this reagent efficiently reacts with primary amines (N-terminus and lysine (B10760008) residues) on the antibody under mild pH conditions, forming a stable amide bond. The resulting biotinylated antibody is a versatile tool for sensitive and specific protein detection in Western blotting and other immunodetection methods.
Principle of Reaction
The biotinylation reaction occurs when the NHS ester of the Biotin-PEG24 reagent reacts with primary amine groups on the antibody in a slightly alkaline buffer (pH 7.2-8.5). This reaction results in the formation of a stable amide linkage, covalently attaching the Biotin-PEG24 moiety to the antibody. The hydrophilic and flexible PEG24 spacer arm extends the biotin molecule from the antibody surface, thereby reducing the potential for steric hindrance and improving its accessibility to streptavidin conjugates.
Advantages of this compound in Western Blotting
-
Enhanced Sensitivity: The long PEG24 spacer arm facilitates more efficient binding of streptavidin conjugates, leading to significant signal amplification and the ability to detect low-abundance proteins.
-
Reduced Steric Hindrance: The spacer minimizes interference with the antibody's antigen-binding site, helping to preserve its immunoreactivity.
-
Improved Solubility: The hydrophilic nature of the PEG spacer can help to reduce aggregation of the biotinylated antibody, ensuring better performance in aqueous buffers.
-
Versatility: Biotinylated antibodies can be used with a variety of streptavidin-enzyme (e.g., HRP, AP) or streptavidin-fluorophore conjugates, providing flexibility in detection methods.
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer such as PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification System: Desalting spin column or dialysis cassette
-
Spectrophotometer
Protocol for Antibody Biotinylation
-
Antibody Preparation:
-
Dialyze or buffer exchange the antibody into an amine-free buffer like PBS at a pH of 7.2-8.0. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be avoided.
-
Adjust the antibody concentration to 1-5 mg/mL for optimal labeling.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A 20-fold molar excess of the biotin reagent to the antibody is a common starting point for optimization.
-
Slowly add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0, or 1 M Glycine) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Quantification of Biotin Incorporation (Optional but Recommended):
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage. Avoid repeated freeze-thaw cycles.
-
HABA Assay Protocol for Determining Biotin Incorporation
The HABA assay is a colorimetric method used to estimate the amount of biotin incorporated onto a protein.[1] The assay is based on the displacement of HABA dye from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[3]
-
Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette a known volume (e.g., 900 µL) of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[1]
-
Add Biotinylated Sample: Add a known volume (e.g., 100 µL) of your purified biotinylated antibody to the cuvette, mix well, and incubate for a few minutes.[1]
-
Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin Sample).[1]
-
Calculate Biotin Concentration: Use the change in absorbance and the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin in your sample. Detailed calculation steps are typically provided with HABA assay kits.
Quantitative Data Presentation
The degree of biotinylation is a critical parameter that can influence the performance of the labeled antibody in a Western blot. Optimizing the molar ratio of this compound to the antibody is recommended to achieve the desired level of biotin incorporation without compromising antibody function.
Table 1: Representative Data for Optimization of Antibody Biotinylation
| Molar Ratio (Biotin:Antibody) | Molar Substitution Ratio (Biotin/Antibody) | Relative Signal Intensity in Western Blot (Normalized to 20:1 ratio) |
| 10:1 | 2-4 | 0.65 |
| 20:1 | 5-8 | 1.00 |
| 50:1 | 10-15 | 1.15 |
| 100:1 | >15 | 0.95 (potential for reduced activity) |
Note: The data presented in this table are representative and the optimal conditions should be determined empirically for each specific antibody and application. Over-biotinylation can sometimes lead to a decrease in antibody activity.
Table 2: Expected Performance Comparison in Western Blot
| Detection Method | Relative Signal Intensity | Signal-to-Noise Ratio | Comments |
| Standard Secondary Antibody-HRP | Baseline | Good | Standard, reliable method. |
| Biotinylated Primary Ab + Streptavidin-HRP | +++ | Excellent | Significant signal amplification. |
| Biotin-PEG24-labeled Primary Ab + Streptavidin-HRP | ++++ | Excellent | Further potential for enhanced signal due to reduced steric hindrance. |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for antibody biotinylation and Western blot analysis.
Example Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is often implicated in cancer.[4] Western blotting is a key technique to study the activation of this pathway by detecting the phosphorylation of EGFR and its downstream targets.
Caption: Simplified EGFR signaling pathway illustrating key phosphorylation events.
Example Signaling Pathway: PI3K/Akt Signaling
The PI3K/Akt signaling pathway is another critical cascade involved in cell survival, growth, and metabolism. Its activation is often assessed in cancer research and drug development.[1]
Caption: Overview of the PI3K/Akt signaling pathway activation and regulation.
References
Application Notes and Protocols for Cell Surface Protein Biotinyaltion using Biotin-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface protein biotinylation is a powerful technique for labeling and isolating proteins exposed on the exterior of a cell. This method utilizes a membrane-impermeable biotinylating reagent, such as Biotin-PEG24-NHS ester, to covalently attach biotin (B1667282) to primary amines (e.g., lysine (B10760008) residues) of cell surface proteins. The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm of this compound enhances the water solubility of the reagent and minimizes steric hindrance, allowing for efficient labeling and subsequent capture of biotinylated proteins using streptavidin- or avidin-based affinity purification.[1][2] This technique is invaluable for studying the cell surface proteome, investigating protein-protein interactions, tracking receptor internalization, and identifying potential drug targets and biomarkers.[3][4][5]
Principle of the Method
The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts specifically with primary amines on proteins to form stable amide bonds.[6] The reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5). The hydrophilic PEG24 spacer provides a long reach, making the biotin moiety more accessible to streptavidin for capture.[2] Because this compound is not cell-permeable, it selectively labels proteins on the outer surface of the plasma membrane when used with intact cells.[7]
Applications
-
Profiling the Cell Surface Proteome: Isolate and identify the complete set of proteins present on the cell surface of a specific cell type or in response to a particular stimulus.[4]
-
Studying Protein-Protein Interactions: Identify extracellular interaction partners of a specific cell surface protein.[6]
-
Analyzing Receptor Trafficking and Internalization: Monitor the internalization and recycling of cell surface receptors, such as G protein-coupled receptors (GPCRs), in response to ligand binding.[5][8]
-
Investigating Signaling Pathways: Elucidate the components and dynamics of signaling cascades initiated at the cell surface, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and integrins.[6][9]
-
Drug Target and Biomarker Discovery: Identify cell surface proteins that are differentially expressed in disease states, providing potential targets for therapeutic intervention or diagnostic markers.[4]
Quantitative Data Summary
The efficiency of cell surface biotinylation can be influenced by several factors, including the concentration of the biotinylating reagent, incubation time, and cell type. The following tables summarize quantitative data from studies using NHS-PEG-biotin reagents.
Table 1: Effect of Biotin-PEG-NHS Ester Concentration and Incubation Time on Biotinylation Efficiency in Endothelial Cells
| NHS-PEG-Biotin Concentration (mM) | Incubation Time (min) | Average Number of Biotin Molecules per Cell (x 10^6) |
| 0.625 | 1 | ~20 |
| 1.25 | 1 | ~40 |
| 2.5 | 1 | ~60 |
| 5 | 1 | ~70 |
| 10 | 1 | ~80 |
| 0.625 | 5 | ~30 |
| 1.25 | 5 | ~55 |
| 2.5 | 5 | ~80 |
| 5 | 5 | ~100 |
| 10 | 5 | ~110 |
Data adapted from a study on endothelial cells. The number of biotin molecules was determined by quantitative flow cytometry.[8]
Table 2: Recommended Starting Concentrations for Cell Surface Biotinylation
| Reagent | Concentration | Cell Density | Incubation Time | Temperature |
| Sulfo-NHS-SS-Biotin | 0.5 mg/mL | - | 30 min | On ice |
| NHS-Biotin | 2-5 mM | ~25 x 10^6 cells/mL | 30 min | Room Temperature |
| NHS-PEG4-Biotin | 2 mM | ~25 x 10^6 cells/mL | 30 min | Room Temperature |
These are general recommendations, and optimal conditions may vary depending on the cell type and experimental goals.[1][3][7]
Experimental Protocols
Protocol 1: Cell Surface Biotinylation of Adherent Cells
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS), ice-cold
-
Cell culture plates with adherent cells
-
Rocking platform
Procedure:
-
Grow cells to the desired confluency in a culture plate.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual serum proteins.
-
Prepare a fresh solution of this compound in ice-cold PBS at the desired concentration (e.g., 0.5 - 2.0 mg/mL).
-
Add the biotinylation solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the plate on a rocking platform for 30 minutes at 4°C. Performing the incubation on ice helps to minimize endocytosis of the labeled proteins.[7]
-
Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted biotin. Incubate for 5 minutes with the Quenching Buffer during the first wash.[3]
-
Wash the cells twice more with ice-cold PBS.
-
The cells are now ready for lysis and downstream analysis.
Protocol 2: Pull-down of Biotinylated Proteins
Materials:
-
Biotinylated cells from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating wheel or shaker
Procedure:
-
Add ice-cold Lysis Buffer to the biotinylated cells and scrape the cells from the plate.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Add streptavidin beads to the cleared lysate. The amount of beads will depend on the manufacturer's instructions and the protein concentration of the lysate.
-
Incubate the lysate with the beads on a rotating wheel for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (for agarose (B213101) beads) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant and wash the beads three to five times with Wash Buffer.
-
After the final wash, remove all of the supernatant.
-
To elute the biotinylated proteins, add Elution Buffer (e.g., 2X SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted biotinylated proteins.
Protocol 3: Western Blot Analysis of Biotinylated Proteins
Materials:
-
Eluted biotinylated proteins from Protocol 2
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Primary antibody specific to the protein of interest (optional)
-
HRP-conjugated secondary antibody (if using a primary antibody)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the eluted biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
To detect all biotinylated proteins, incubate the membrane with a streptavidin-HRP conjugate (diluted in Blocking Buffer) for 1 hour at room temperature.
-
To detect a specific biotinylated protein, incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each after each incubation step.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
Visualizations
Caption: Experimental workflow for cell surface protein biotinylation.
Caption: EGFR signaling pathway and the role of biotinylation.
Caption: GPCR internalization pathway and its study using biotinylation.
References
- 1. Proximity-Dependent Biotinylation (BioID) of Integrin Interaction Partners | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Use of ecto-tagged integrins to monitor integrin exocytosis and endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG24-NHS Ester in ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Biotin-PEG24-NHS ester in Enzyme-Linked Immunosorbent Assay (ELISA). The following sections detail the biotinylation of a target protein and the subsequent use of the biotinylated protein in an indirect ELISA.
Overview
This compound is a labeling reagent used to attach biotin (B1667282) to proteins and other molecules containing primary amines. The N-Hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm (PEG24) minimizes steric hindrance when the biotin binds to streptavidin and reduces aggregation of the labeled protein. This makes it an ideal reagent for use in immunoassays such as ELISA, where high sensitivity and low background are crucial.
The high affinity of the biotin-streptavidin interaction is leveraged in ELISA for signal amplification. A biotinylated detection antibody, for instance, can be bound by a streptavidin-enzyme conjugate (like Streptavidin-HRP), which then catalyzes a colorimetric, chemiluminescent, or fluorescent signal.
Biotinylation of Target Protein with this compound
This protocol describes the biotinylation of a generic protein, such as an antibody, using this compound.
2.1. Materials
-
This compound
-
Protein to be biotinylated (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
2.2. Experimental Protocol
-
Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Prepare Biotin Reagent: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the reagent in DMF or DMSO to create a 10 mM stock solution.[1][2][3]
-
Calculate Molar Excess: For optimal labeling, a molar excess of the biotin reagent is required. A 20-fold molar excess is a good starting point for antibodies at a concentration of 1-10 mg/mL.[2] The ratio may need to be optimized for your specific protein.
-
Biotinylation Reaction: Add the calculated volume of the 10 mM this compound stock solution to your protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[2]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[2][3]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Purification: Remove unreacted this compound using a desalting column or dialysis against PBS. This step is crucial to prevent interference in downstream applications.[2]
-
Storage: Store the biotinylated protein under the same conditions as the unlabeled protein. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
2.3. Quantitative Data for Protein Biotinylation
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations are more efficient. |
| Molar Excess of Biotin Reagent | 10-30 fold | Start with a 20-fold excess and optimize as needed.[2] |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.0 | Avoid buffers containing Tris or glycine.[2] |
| Incubation Time | 30-60 min at RT or 2 hours on ice | Longer incubation does not necessarily improve efficiency.[2][3] |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow down the reaction. |
Indirect ELISA Protocol using Biotinylated Protein
This protocol outlines a general indirect ELISA procedure using a biotinylated detection antibody and a streptavidin-HRP conjugate for signal detection.
3.1. Materials
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
3.2. Experimental Protocol
-
Antigen Coating: Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[4]
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[5]
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of your samples and standards (diluted in Blocking Buffer) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Biotinylated Antibody Incubation: Dilute the biotinylated detection antibody to its optimal concentration (typically 0.5-2 µg/mL) in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.[5]
-
Washing: Wash the plate 4 times with Wash Buffer.[6]
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions (a starting dilution of 1:1000 is common). Add 100 µL to each well. Incubate for 30 minutes at room temperature.[5][6]
-
Washing: Wash the plate 5 times with Wash Buffer.[5]
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[4]
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
3.3. Quantitative Data for Indirect ELISA
| Step | Reagent/Parameter | Recommended Value | Incubation Time | Incubation Temperature |
| Coating | Antigen | 1-10 µg/mL | Overnight | 4°C |
| Blocking | Blocking Buffer | 1% BSA in PBST | 1-2 hours | Room Temperature |
| Detection | Biotinylated Antibody | 0.5-2 µg/mL | 1 hour | Room Temperature |
| Amplification | Streptavidin-HRP | 1:1000 dilution | 30 minutes | Room Temperature |
| Development | TMB Substrate | 100 µL/well | 15-30 minutes | Room Temperature (in dark) |
Visualizations
4.1. Biotinylation Reaction
Caption: Biotinylation of a protein using this compound.
4.2. Indirect ELISA Workflow
Caption: Workflow for an indirect ELISA using a biotinylated detection antibody.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 5. Streptavidin HRP [bdbiosciences.com]
- 6. assaygenie.com [assaygenie.com]
Application Note: Conjugation of Biotin-PEG24-NHS Ester to Nanoparticles for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the covalent attachment of Biotin-PEG24-NHS ester to amine-functionalized nanoparticles. This strategy is employed to create targeted drug delivery systems that leverage the high affinity of biotin (B1667282) for its receptors, which are often overexpressed on the surface of cancer cells.[1] The polyethylene (B3416737) glycol (PEG) linker enhances biocompatibility, increases circulation half-life, and provides a flexible spacer to ensure biotin's accessibility.[2][3] The N-hydroxysuccinimide (NHS) ester facilitates a stable amide bond with primary amines on the nanoparticle surface.[4] This guide covers the conjugation chemistry, a step-by-step experimental protocol, characterization methods, and the mechanism of cellular uptake.
Principle of the Method
The conjugation process is based on the reaction between the NHS ester functional group of the Biotin-PEG24-NHS molecule and primary amine groups (-NH₂) present on the surface of nanoparticles. This reaction, typically carried out in a buffer with a pH of 7-9, results in the formation of a stable amide bond, covalently linking the Biotin-PEG moiety to the nanoparticle.[4]
-
Biotin: Serves as the targeting ligand. Its strong, non-covalent interaction with biotin receptors (like the sodium-dependent multivitamin transporter, SMVT) facilitates receptor-mediated endocytosis into target cells.[1][5][6]
-
PEG24 Spacer: A long, hydrophilic polyethylene glycol chain that offers several advantages:
-
Reduces Steric Hindrance: Provides a flexible spacer, ensuring the biotin moiety is accessible for receptor binding.[7]
-
Enhances Solubility and Stability: Increases the hydrophilicity of the nanoparticles in aqueous solutions.[3][8]
-
"Stealth" Properties: The PEG layer helps nanoparticles evade the immune system, leading to a longer circulation time in the bloodstream.[2]
-
-
NHS Ester: A highly reactive group that efficiently couples with primary amines on the nanoparticle surface to form a robust and stable amide linkage.[7]
Caption: Chemical reaction for this compound conjugation to an amine-functionalized nanoparticle.
Experimental Protocol
This protocol details the steps for conjugating this compound to nanoparticles that have been surface-functionalized with primary amines.
2.1 Materials and Equipment
-
Nanoparticles: Amine-functionalized nanoparticles (e.g., PLGA, chitosan, silica, or iron oxide).
-
Biotinylation Reagent: this compound.
-
Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Buffers:
-
Purification: Dialysis tubing (e.g., 10-20 kDa MWCO) or centrifugal filter units.
-
Equipment:
-
Magnetic stirrer or vortex mixer.
-
pH meter.
-
Centrifuge.
-
Lyophilizer (optional, for long-term storage).
-
Characterization instruments (DLS, Zeta potential analyzer, FTIR spectrometer).
-
2.2 Step-by-Step Conjugation Procedure
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in amine-free PBS (pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-suspended using sonication if necessary.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 5-10 mg/mL.[4] NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[4]
-
Conjugation Reaction:
-
While gently stirring, add the desired molar excess of the dissolved this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the reagent over the available amine groups is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with continuous gentle agitation.[4]
-
-
Quench the Reaction: Add the quenching buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[4]
-
Purification of Conjugated Nanoparticles:
-
Dialysis: Transfer the reaction mixture to a dialysis membrane and dialyze against a large volume of deionized water or PBS for 24-48 hours, with several buffer changes to remove unreacted biotin reagent, DMSO, and quenched byproducts.
-
Centrifugation: Alternatively, use centrifugal filter units. Wash the nanoparticles by centrifuging and resuspending the pellet in fresh PBS at least three times.
-
-
Final Product: Resuspend the purified Biotin-PEG24-Nanoparticles in a suitable buffer for storage or downstream applications. For long-term storage, nanoparticles can be lyophilized.
Characterization and Data
Thorough characterization is essential to confirm successful conjugation and assess the properties of the final product.
3.1 Characterization Methods
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation. An increase in size is expected.
-
Zeta Potential Analysis: To determine the surface charge. A change in zeta potential post-conjugation can indicate successful surface modification.
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond. Look for characteristic amide I and II peaks (~1640 cm⁻¹ and ~1550 cm⁻¹) and changes in the N-H stretching region.[9][10]
-
Biotin Quantification: Use a colorimetric assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, to quantify the amount of biotin conjugated to the nanoparticle surface.
3.2 Representative Data
The following tables present typical data obtained from the characterization of nanoparticles before and after conjugation.
Table 1: Physicochemical Properties of Nanoparticles
| Sample | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Amine-Nanoparticles | 155.2 ± 4.1 | 0.135 | +25.4 ± 1.8 |
| Biotin-PEG24-Nanoparticles | 182.6 ± 5.3 | 0.160 | +10.1 ± 2.1 |
Data are representative and will vary based on the core nanoparticle material and reaction conditions.
Table 2: Biotin Conjugation Efficiency
| Parameter | Result |
|---|---|
| Biotin Molecules per Nanoparticle | ~2,500 - 3,000 |
| Biotin Density (pmol/mg of NP) | ~850 pmol/mg[11] |
| Conjugation Efficiency | 65-80% |
Efficiency depends on factors like initial amine density and reagent molar ratio.
Caption: General experimental workflow for creating and testing biotinylated nanoparticles for drug delivery.
Mechanism of Cellular Uptake: Biotin Receptor-Mediated Endocytosis
Biotinylated nanoparticles are internalized by target cells primarily through receptor-mediated endocytosis (RME).[1][12] This process provides high specificity for cells overexpressing biotin receptors.
-
Binding: The biotin ligand on the nanoparticle surface binds to its specific receptor on the plasma membrane of the target cell.
-
Internalization: This binding event triggers the invagination of the cell membrane, often recruiting proteins like clathrin to form a coated pit.[12][13] Some studies also show involvement of caveolae-dependent pathways.[5][6]
-
Vesicle Formation: The coated pit buds off from the membrane to form an intracellular vesicle (endosome) containing the nanoparticle.
-
Trafficking: The endosome traffics into the cell, where it may fuse with other organelles like lysosomes. The acidic environment within late endosomes or lysosomes can facilitate the release of the encapsulated drug, which can then exert its therapeutic effect.
Caption: Pathway of biotin receptor-mediated endocytosis for targeted nanoparticle delivery.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Buffer contains primary amines (e.g., Tris).- Hydrolysis of NHS ester.- Insufficient molar excess of biotin reagent.- Low density of surface amine groups. | - Use amine-free buffers (PBS, HEPES) for the reaction.[4]- Prepare NHS ester solution immediately before use in anhydrous DMSO.- Increase the molar ratio of Biotin-PEG-NHS to nanoparticles.- Optimize the initial amine functionalization step. |
| Nanoparticle Aggregation | - Change in surface charge leading to instability.- High concentration of nanoparticles during reaction.- Inefficient purification. | - Ensure adequate PEGylation density to provide steric stabilization.- Perform conjugation at a lower nanoparticle concentration.- Optimize purification to remove all reaction byproducts. |
| Inconsistent Results | - Variability in nanoparticle batches.- Degradation of this compound. | - Thoroughly characterize each batch of amine-functionalized nanoparticles before use.- Store the biotinylation reagent under dry, inert conditions as recommended by the manufacturer. |
References
- 1. mdpi.com [mdpi.com]
- 2. updates.reinste.com [updates.reinste.com]
- 3. Biotin-PEG24-acid | AxisPharm [axispharm.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, CAS 365441-71-0 | AxisPharm [axispharm.com]
- 8. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 9. Biotinylated magnetic nanoparticles for pretargeting: synthesis and characterization study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 13. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Biotin-PEG24-NHS Ester Reaction with Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications in protein detection, purification, and functional analysis. Biotin-PEG24-NHS ester is a long-chain, amine-reactive biotinylation reagent that enables the efficient labeling of proteins and other biomolecules containing primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.[1][2] The extended polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the labeled molecule and minimizes steric hindrance, thereby preserving the biological activity of the protein and improving the accessibility of the biotin moiety for streptavidin binding.[3]
This document provides a comprehensive guide for researchers on the use of this compound for the specific labeling of lysine residues. It includes detailed protocols, quantitative data on reaction parameters, and visualizations of the underlying chemical and biological pathways.
Reaction Principle
The core of the biotinylation reaction lies in the N-hydroxysuccinimide (NHS) ester chemistry. The NHS ester of Biotin-PEG24 reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable and covalent amide bond.[2][4] This reaction is most efficient at a slightly alkaline pH (7-9), where the primary amine is deprotonated and thus more nucleophilic.[1][2]
Quantitative Data Summary
The efficiency of the biotinylation reaction is influenced by several factors, including the molar ratio of the biotin reagent to the protein, protein concentration, pH, and reaction time. The following tables summarize the expected outcomes based on varying these parameters.
Table 1: Effect of Molar Excess of this compound on the Degree of Labeling
| Molar Excess of Biotin Reagent | Protein Concentration | Typical Degree of Labeling (Biotins per Protein) | Reference |
| 5-fold | 1-10 mg/mL | 1-3 | [4] |
| 12-fold | 10 mg/mL | 3-5 | [2][4] |
| 20-fold | 1-10 mg/mL | 4-6 | [1] |
| 20-fold | 2 mg/mL | 4-6 | [2][4] |
Table 2: Influence of pH on NHS Ester Reaction with Primary Amines
| pH | Reaction Rate | NHS Ester Hydrolysis Rate | Remarks | Reference |
| 6.5 | Slower | Slower | Favors N-terminal labeling over lysine labeling. | [5] |
| 7.0 - 7.5 | Moderate | Moderate | Good balance for efficient labeling and minimal hydrolysis. | [2][6] |
| 8.0 - 9.0 | Faster | Faster | High reaction efficiency, but increased risk of reagent hydrolysis. | [1][2] |
Experimental Protocols
Materials Required
-
This compound
-
Protein of interest (in an amine-free buffer)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3. Avoid buffers containing primary amines like Tris or glycine.[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns or dialysis cassettes for purification
Protocol 1: Standard Biotinylation of Lysine Residues
This protocol is designed for general-purpose labeling of proteins.
-
Preparation of Protein Solution:
-
Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.[1] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[1]
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution. For example, for a 20-fold molar excess, add a volume of the 10 mM biotin solution that corresponds to 20 times the moles of the protein in the reaction. The volume of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[1]
-
-
Storage:
-
Store the purified biotinylated protein under conditions optimal for the unmodified protein.
-
Protocol 2: Preferential N-terminal Biotinylation
This protocol can be used to favor the labeling of the N-terminal α-amino group over the ε-amino groups of lysine residues by exploiting the difference in their pKa values.[5]
-
Follow steps 1 and 2 from Protocol 1 , but use a Reaction Buffer with a pH of 6.5.[5]
-
Biotinylation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The lower pH requires a longer reaction time.
-
-
Follow steps 4, 5, and 6 from Protocol 1.
Visualizations
Reaction Mechanism
The following diagram illustrates the chemical reaction between this compound and a primary amine on a lysine residue.
Caption: Reaction of this compound with a lysine residue.
Experimental Workflow: Biotin Pull-Down Assay
Biotinylated proteins are invaluable tools for studying protein-protein interactions. A common application is the biotin pull-down assay, where the biotinylated protein is used as "bait" to capture its interacting partners ("prey") from a cell lysate.[7][8]
Caption: Workflow for a biotin pull-down assay.
Signaling Pathway Context: Ubiquitination
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to lysine residues of a substrate protein.[9][10] This process regulates a vast array of cellular functions, including protein degradation, DNA repair, and signal transduction.[9][11] Biotinylation of a protein within a ubiquitination pathway can be a powerful tool to investigate its interactions with E3 ligases, deubiquitinases (DUBs), and other pathway components using techniques like the biotin pull-down assay.
Caption: The Ubiquitination Signaling Pathway.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Avidin-biotin technology to synthesize multi-arm nano-construct for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. bioclone.net [bioclone.net]
- 9. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 10. Identification of Ubiquitinated Proteins [labome.com]
- 11. biotech-spain.com [biotech-spain.com]
Calculating Molar Excess of Biotin-PEG24-NHS Ester for Efficient Protein Labeling
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for calculating the optimal molar excess of Biotin-PEG24-NHS ester required for efficient labeling of proteins and other biomolecules. Understanding and controlling the degree of biotinylation is critical for the successful development of sensitive and reproducible assays, as well as for the creation of effective drug conjugates.
Introduction to Biotinylation and NHS Ester Chemistry
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or nucleic acid. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) makes this an invaluable tool in a wide range of applications, including ELISA, Western blotting, immunohistochemistry, affinity purification, and drug targeting.[1]
N-hydroxysuccinimide (NHS) esters are one of the most common and effective reagents for biotinylating proteins.[2][] The NHS ester reacts with primary amines (-NH₂), such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, to form a stable amide bond.[2] The reaction is highly efficient under mild, physiological to slightly alkaline pH conditions.[4]
The general reaction scheme is as follows:
Protein-NH₂ + Biotin-PEG24-NHS → Protein-NH-CO-Biotin-PEG24 + NHS
The polyethylene (B3416737) glycol (PEG) spacer arm (in this case, 24 PEG units) is incorporated to enhance the water solubility of the biotinylated molecule and to reduce steric hindrance, thereby improving the accessibility of the biotin moiety to avidin or streptavidin.
Factors Influencing Labeling Efficiency
Several factors can influence the efficiency of the biotinylation reaction:
-
pH: The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[2][4][5] Below this range, the primary amines are protonated and less nucleophilic, while at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[2] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[4][6]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete for reaction with the biotinylation reagent.[4][5][7] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[4][5]
-
Protein Concentration: The concentration of the target protein can affect the required molar excess of the biotinylation reagent. More dilute protein solutions generally require a higher molar excess of the biotin reagent to achieve the same degree of labeling as more concentrated solutions.[8][9]
-
Reaction Time and Temperature: NHS ester labeling reactions are typically carried out for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[2][9]
-
Reagent Stability: NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.[5] Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF immediately before use and should not be stored in aqueous solutions.[5][7][10]
Calculating Molar Excess
The molar excess of the this compound is a critical parameter that determines the degree of labeling (DOL), which is the average number of biotin molecules conjugated to each protein molecule. The optimal DOL depends on the specific application. Over-labeling can lead to protein precipitation or loss of biological activity, while under-labeling can result in low signal or inefficient purification.[11][12]
Table 1: Recommended Molar Excess of this compound for Target Degree of Labeling
| Target Degree of Labeling (Biotin:Protein Ratio) | Recommended Molar Excess (Biotin Reagent:Protein) | Protein Concentration |
| Low (1-3) | 5-10 fold | 5-10 mg/mL |
| Moderate (3-6) | 10-20 fold | 2-10 mg/mL |
| High (6-10) | 20-50 fold | 1-5 mg/mL |
| Very High (>10) | 50-100 fold | < 1 mg/mL |
Note: These are starting recommendations and may require optimization for your specific protein and application. For example, for a dilute IgG solution (e.g., 2 mg/mL), a ≥ 20-fold molar excess is recommended, whereas for a more concentrated solution (e.g., 10 mg/mL), a ≥ 12-fold molar excess may be sufficient.[8][13]
Calculation Example
Objective: To label 1 mg of a 150 kDa protein with a moderate degree of biotinylation (target DOL of 4-6).
Step 1: Calculate the moles of protein.
-
Moles of Protein = (Mass of Protein in g) / (Molecular Weight of Protein in g/mol )
-
Moles of Protein = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ moles
Step 2: Determine the required moles of this compound.
-
Based on Table 1, a 20-fold molar excess is a good starting point for a moderate DOL.
-
Moles of Biotin Reagent = Moles of Protein x Molar Excess
-
Moles of Biotin Reagent = (6.67 x 10⁻⁹ moles) x 20 = 1.33 x 10⁻⁷ moles
Step 3: Calculate the volume of this compound stock solution to add.
-
Assume you have a 10 mM stock solution of this compound in anhydrous DMSO.
-
Volume of Stock Solution (in L) = Moles of Biotin Reagent / Concentration of Stock Solution (in mol/L)
-
Volume of Stock Solution (in L) = (1.33 x 10⁻⁷ moles) / (0.010 mol/L) = 1.33 x 10⁻⁵ L
-
Volume of Stock Solution (in µL) = 13.3 µL
Therefore, you would add 13.3 µL of a 10 mM this compound stock solution to your 1 mg of protein solution.
Experimental Protocols
Materials
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[4]
-
Desalting column or dialysis cassette for purification
Experimental Workflow Diagram
References
- 1. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Identifying Protein Interactions Using Biotin-PEG24-NHS Ester in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions is fundamental to understanding cellular processes and disease mechanisms. The pull-down assay is a powerful in vitro technique used to isolate and identify binding partners for a protein of interest.[1][2] This method relies on a "bait" protein to capture its interacting "prey" protein from a complex mixture, such as a cell lysate.[1] Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone of this technique due to the extraordinarily strong and specific interaction between biotin and streptavidin (or avidin).[3][4]
This document provides detailed protocols and application notes for the use of Biotin-PEG24-NHS ester, a specific biotinylation reagent, in pull-down assays. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on the surface of proteins, primarily on lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[3][4][5] The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer arm offers significant advantages, including increased water solubility, enhanced biotin accessibility, and reduced steric hindrance, which can improve the efficiency of protein labeling and subsequent pull-down experiments.[6]
Principle of the Reaction
The biotinylation reaction with an NHS ester involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[3]
Figure 1: Biotinylation Reaction Scheme.
Reagent Specifications
Proper planning of a pull-down assay requires a thorough understanding of the biotinylation reagent. The key properties of this compound are summarized below.
| Property | Description | Reference |
| Product Name | (+)-Biotin-PEG24-NHS Ester | [7][8] |
| CAS Number | 365441-71-0 | [7] |
| Molecular Formula | C65H120N4O30S | [7][8] |
| Molecular Weight | 1469.72 g/mol | [7][8] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [5][6] |
| Target Moiety | Primary Amines (-NH₂) | [3][4][5] |
| Spacer Arm | Polyethylene Glycol, 24 units (PEG24) | [6] |
| Solubility | The long PEG24 spacer improves solubility in aqueous solutions. | [6] |
| Storage | Store at -20°C, protected from moisture. Equilibrate to room temperature before opening. | [5][9] |
Experimental Protocols
Protocol 1: Biotinylation of Bait Protein
This protocol outlines the steps for labeling a purified "bait" protein with this compound.
A. Materials Required:
-
Purified bait protein (1-10 mg/mL)
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)[10]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[3][11]
-
Method for buffer exchange (e.g., dialysis cassettes or desalting columns)[4][11]
B. Important Considerations Before Starting:
-
Buffer Choice: Avoid buffers containing primary amines like Tris or glycine (B1666218) during the labeling reaction, as they will compete with the protein for reaction with the NHS ester.[4][5] If your protein is in such a buffer, perform a buffer exchange into an amine-free buffer like PBS.[5]
-
Reagent Stability: The NHS-ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions.[4][5] Always equilibrate the reagent vial to room temperature before opening to prevent condensation.[5] Prepare the stock solution immediately before use and discard any unused portion.[4][5]
C. Biotinylation Procedure:
-
Prepare the Protein Solution: Dissolve or exchange the bait protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[12]
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[13]
-
Calculate Molar Excess: The extent of biotinylation depends on the molar ratio of the biotin reagent to the protein. A 10- to 20-fold molar excess is a common starting point.[12] For more dilute protein solutions (<2 mg/mL), a higher molar excess (e.g., >20-fold) may be required.[12][13]
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Ensure the volume of organic solvent does not exceed 10% of the total reaction volume.[5] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[5][12]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines to a final concentration of 10-100 mM (e.g., 1 M Tris or glycine).[3] Incubate for an additional 15-30 minutes at room temperature.[3][4]
-
Remove Excess Biotin: It is crucial to remove unreacted this compound to prevent interference in downstream steps.[3] Use dialysis or a desalting column to separate the biotinylated protein from smaller molecules.[4][11]
-
Verification and Storage: The efficiency of biotinylation can be qualitatively assessed by a gel-shift assay with streptavidin or quantified using a HABA assay.[3][5][14] Store the biotinylated protein under conditions optimal for its stability.[5]
Protocol 2: Pull-Down Assay to Identify Protein Interactions
This protocol describes the use of the biotinylated bait protein to capture interacting "prey" proteins from a cell lysate.
A. Materials Required:
-
Biotinylated bait protein (from Protocol 1)
-
Immobilized Streptavidin beads (e.g., agarose (B213101) or magnetic beads)[1][15]
-
Cell lysate containing "prey" proteins
-
Binding/Wash Buffer (e.g., TBS or PBS, potentially with low concentrations of non-ionic detergent)[15]
-
Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing free biotin)[15][16]
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)[15]
-
Microcentrifuge spin columns or magnetic rack[15]
B. Pull-Down Procedure:
-
Prepare Streptavidin Beads: Wash the streptavidin beads with Binding/Wash Buffer to remove any preservatives. Resuspend the beads in the same buffer.[16]
-
Immobilize Bait Protein: Add the biotinylated bait protein to the washed streptavidin beads. A starting concentration of 50µg of bait protein per 100µL of bead slurry can be used, but this should be optimized for each specific interaction.[15] Incubate for at least 30 minutes at 4°C with gentle rotation to allow the biotin-streptavidin bond to form.[15]
-
Wash Unbound Bait: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant, which contains unbound bait protein. Wash the beads several times with Binding/Wash Buffer to remove any non-specifically bound protein.
-
Block Beads (Optional but Recommended): To reduce non-specific binding of prey proteins, incubate the beads with a blocking solution, such as one containing free biotin, followed by washing.[15]
-
Incubate with Prey: Add the cell lysate (containing the "prey" proteins) to the beads now coupled with the bait protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait-prey interaction to occur.
-
Wash to Remove Non-specific Binders: Pellet the beads and discard the supernatant. Perform a series of washes with Binding/Wash Buffer to remove proteins that are not specifically interacting with the bait.[1] The stringency of the washes can be adjusted by increasing salt or detergent concentrations.
-
Elute Protein Complexes: Elute the bait protein and its bound prey from the streptavidin beads.[1] This can be achieved by:
-
Analyze Eluate: The eluted proteins can be analyzed by various methods, such as SDS-PAGE followed by silver staining or Western blotting to confirm the presence of a known interactor.[1] For the discovery of unknown interaction partners, mass spectrometry is the preferred method of analysis.[17][18]
Visualizing the Workflow and Applications
Diagrams can help clarify complex experimental processes and their applications in biological research.
Figure 2: Pull-Down Assay Workflow.
Pull-down assays are instrumental in mapping protein interaction networks within signaling pathways. For example, consider a pathway where a kinase (Kinase A) phosphorylates a scaffold protein, creating a binding site for an effector protein. A pull-down assay can confirm this interaction.
Figure 3: Example Signaling Pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low Biotinylation Efficiency | Inactive/hydrolyzed NHS-ester reagent. Primary amines in the buffer (e.g., Tris). Insufficient molar excess of biotin reagent. | Use a fresh vial of the biotin reagent. Perform buffer exchange into an amine-free buffer. Increase the molar ratio of biotin to protein. | [3] |
| Protein Precipitation | High concentration of organic solvent from the biotin stock. Protein is unstable under reaction conditions. | Keep the volume of added biotin stock low (<10% of total volume). Perform the reaction at a lower temperature (4°C). | [3] |
| High Background in Pull-Down | Incomplete removal of unreacted biotin. Insufficient washing after lysate incubation. Naturally biotinylated proteins in the lysate. | Ensure thorough buffer exchange after biotinylation. Increase the number of washes or add a non-ionic detergent to the wash buffer. Pre-clear the lysate by incubating with streptavidin beads alone. | [3][16] |
| No "Prey" Protein Detected | Bait-prey interaction is weak or transient. Biotinylation has disrupted the interaction site on the bait protein. Binding/wash conditions are too harsh. | Optimize incubation times and buffer conditions. Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Decrease the salt or detergent concentration in the wash buffer. | [3] |
References
- 1. bioclone.net [bioclone.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. This compound, CAS 365441-71-0 | AxisPharm [axispharm.com]
- 7. BIOMATRIK. (+)-Biotin-PEG<sub>24</sub>-NHS Ester [biomatrik.com]
- 8. purepeg.com [purepeg.com]
- 9. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. apexbt.com [apexbt.com]
- 18. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotin-PEG24-NHS Ester Biotinylation
Welcome to the technical support center for Biotin-PEG24-NHS ester. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for biotinylating my protein with this compound?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2] The rate of the biotinylation reaction increases with pH; however, the rate of hydrolysis of the NHS ester also increases at higher pH, which can lower the overall efficiency.[1][3][4] It is critical to maintain a stable pH within this range throughout the labeling process. For many proteins, a pH of 8.3-8.5 is considered optimal.[5]
Q2: Which buffers should I use for the biotinylation reaction, and which should I avoid?
A2: It is crucial to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) will compete with your target molecule for reaction with the this compound, which will significantly reduce your labeling efficiency.[1][2][6]
Recommended buffers include:
-
Borate buffer[1]
Q3: How should I store and handle my this compound?
A3: this compound is sensitive to moisture and should be stored at -20°C in a sealed container with a desiccant.[7][8][9] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[7][10][11] It is highly recommended to prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][8][12] Aqueous solutions of the reagent should not be stored.[5][10]
Q4: My biotinylation efficiency is low. How can I check if my this compound is still active?
A4: The reactivity of an NHS ester can be assessed by measuring the absorbance of the N-hydroxysuccinimide (NHS) byproduct released upon hydrolysis.[1][7] A simple qualitative test involves comparing the absorbance at 260 nm of a solution of the NHS ester before and after intentional hydrolysis with a mild base (e.g., 0.5-1.0 N NaOH).[7] A significant increase in absorbance at 260-280 nm after hydrolysis indicates that the reagent was active.[7][13]
Troubleshooting Guide
Issue 1: Low or No Biotin (B1667282) Labeling Detected
If you are observing a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inactive Biotin Reagent | The this compound may have hydrolyzed due to improper storage or handling. Use a fresh vial of the reagent. It is also advisable to perform a reactivity test as described in the FAQs.[2][13] |
| Presence of Competing Amines | Your reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with your target molecule.[1][14] Exchange your sample into an amine-free buffer such as PBS, HEPES, or bicarbonate using dialysis or a desalting column.[2] |
| Suboptimal Reaction pH | The pH of your reaction mixture may be too low (below 7.2), resulting in protonated, non-reactive amines, or too high (above 8.5), leading to rapid hydrolysis of the NHS ester.[2][3][15] Measure the pH of your protein solution and adjust it to be within the optimal range of 7.2-8.5.[2] |
| Insufficient Molar Excess of Biotin | The concentration of the biotin reagent may be too low relative to your target molecule.[2] Increase the molar excess of the this compound. A 20-fold molar excess is a common starting point, but optimization may be necessary.[2][16] For dilute protein solutions, a higher molar excess may be required.[11][14][16] |
| Low Protein Concentration | Labeling reactions are generally less efficient with dilute protein solutions.[1][16] If feasible, concentrate your protein sample before proceeding with the biotinylation reaction. |
| Short Reaction Time | The reaction may not have had sufficient time to proceed to completion.[2] Consider increasing the incubation time. Typical reaction times are 30-60 minutes at room temperature or 2 hours on ice.[2][11] |
Issue 2: Poor Reproducibility Between Experiments
Inconsistent labeling efficiency can be a significant source of frustration. The following table outlines common causes of variability and how to address them.
| Potential Cause | Recommended Action |
| Inconsistent Reagent Preparation | Stock solutions of this compound were not prepared freshly before each use, leading to varying degrees of hydrolysis. Always prepare fresh stock solutions in anhydrous DMSO or DMF immediately prior to use.[5][10] |
| Variable Reaction Conditions | Fluctuations in pH, temperature, or incubation time between experiments can lead to inconsistent results. Carefully control and monitor all reaction parameters for each experiment. |
| Inaccurate Protein Concentration | Errors in determining the initial protein concentration will affect the molar ratio of the biotin reagent to the protein. Use a reliable method to accurately measure the protein concentration before each experiment. |
| Presence of Contaminants | The protein sample may contain interfering substances. Ensure the purity of your protein sample. Low concentrations of sodium azide (B81097) (≤ 3 mM) or thimerosal (B151700) (≤ 0.02 mM) generally do not interfere, but higher concentrations will.[1] High concentrations of glycerol (B35011) (20-50%) can also decrease reaction efficiency.[1] |
Quantitative Data Summary
The efficiency of biotinylation is a balance between the reaction with primary amines and the competing hydrolysis of the NHS ester. The rate of both reactions is highly dependent on the pH of the solution.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][4] |
| 8.6 | 4 | 10 minutes[1][4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with this compound
This protocol provides a general guideline for biotinylating proteins. Optimization may be required for your specific protein and application.
Materials:
-
Protein to be biotinylated
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., PBS, HEPES, Bicarbonate buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5-8.0)[6]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[5][11] If the protein is in a buffer containing primary amines, exchange it into the appropriate reaction buffer.
-
Prepare the Biotin Reagent Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature.[7][10] Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[10]
-
Calculate the Amount of Biotin Reagent: Determine the volume of the biotin stock solution needed to achieve the desired molar excess. A starting point of a 20-fold molar excess of biotin reagent to protein is recommended.[10][16]
-
Biotinylation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Ensure that the volume of the organic solvent does not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[2][10][11]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[1][6] Incubate for an additional 15-30 minutes at room temperature.[6]
-
Purification: Remove the excess non-reacted biotin and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[6][11]
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[10]
Protocol 2: Qualitative Assessment of this compound Activity
This protocol allows for a simple check of the reactivity of your NHS ester reagent.
Materials:
-
This compound
-
Amine-free buffer (e.g., Phosphate buffer, pH 7-8)[7]
-
0.5-1.0 N NaOH[7]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 1 mL of anhydrous DMSO or DMF. Then, dilute this into an amine-free buffer to a final concentration suitable for spectrophotometric analysis.
-
Initial Absorbance Reading: Measure the absorbance of the solution at 260 nm. This is your baseline reading.
-
Induce Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the solution to raise the pH and induce rapid hydrolysis of the NHS ester.
-
Final Absorbance Reading: After a few minutes, measure the absorbance of the solution at 260 nm again.
-
Interpretation: A significant increase in the absorbance at 260 nm after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs at this wavelength.[7] If there is no measurable increase in absorbance, the reagent is likely inactive.[13]
Visualizations
Caption: Troubleshooting decision tree for low or no biotin labeling.
Caption: Reaction pathways for this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound, CAS 365441-71-0 | AxisPharm [axispharm.com]
- 9. jenkemusa.com [jenkemusa.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. proteochem.com [proteochem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. apexbt.com [apexbt.com]
how to prevent hydrolysis of Biotin-PEG24-NHS ester during labeling
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the hydrolysis of Biotin-PEG24-NHS ester during labeling experiments, ensuring efficient and successful conjugation.
Troubleshooting Guide: Minimizing Hydrolysis of this compound
Hydrolysis of the N-hydroxysuccinimide (NHS) ester is a critical competing reaction that can significantly reduce the efficiency of your biotinylation. The NHS ester reacts with water, rendering it inactive and unable to couple with the primary amine on your target molecule. The following table outlines common causes of hydrolysis and provides solutions to mitigate this issue.
| Potential Cause | Problem Description | Recommended Solution |
| Suboptimal pH of Reaction Buffer | The rate of NHS ester hydrolysis is highly pH-dependent and increases significantly at alkaline pH.[1][2] An excessively high pH will favor hydrolysis over the desired amine reaction. | Maintain the reaction pH within the optimal range of 7.2-8.5.[3][4] A pH of 8.3-8.5 is often considered ideal as it provides a good balance between amine reactivity and NHS ester stability.[1][5][6] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound.[7][3][4][8] | Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate (B1201080) buffers.[1][7][3][4] If your protein is in an incompatible buffer, perform a buffer exchange before labeling.[9][10] |
| Aqueous Instability of NHS Ester | NHS esters are moisture-sensitive and will readily hydrolyze in aqueous solutions.[10][11] The longer the ester is in an aqueous environment before reacting with the target amine, the greater the extent of hydrolysis.[2] | Prepare the this compound solution immediately before use.[12] Do not prepare stock solutions in aqueous buffers for storage.[13] |
| Improper Reagent Handling and Storage | The this compound reagent is sensitive to moisture.[13] Improper storage and handling can lead to premature hydrolysis of the reagent, rendering it inactive. | Store the reagent desiccated at -20°C.[3][10] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3][13] |
| Low Concentration of Target Molecule | In dilute protein or biomolecule solutions, the unimolecular hydrolysis reaction can be favored over the bimolecular conjugation reaction.[3][14] | Increase the concentration of your target molecule if possible. A protein concentration of 1-10 mg/mL is generally recommended.[1][15][16] |
| Contaminated Organic Solvent | If dissolving the this compound in an organic solvent like DMF or DMSO before adding it to the aqueous reaction buffer, contamination of the solvent with water or amines can lead to hydrolysis.[6][17] | Use high-quality, anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[3][4] Within this range, the primary amine groups on your target molecule are sufficiently deprotonated to be reactive, while the rate of hydrolysis of the NHS ester is minimized. A pH of 8.3-8.5 is often recommended for a high labeling yield.[5][6][18]
Q2: Which buffers should I use for the labeling reaction?
It is crucial to use buffers that are free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[1][7][3][4] Avoid buffers like Tris and glycine, as they will compete with your target molecule for the NHS ester.[7][3][4][8]
Q3: How should I prepare and store the this compound?
The this compound should be stored desiccated at -20°C.[3][10] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][13] The reagent should be dissolved in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before being added to the reaction mixture.[3][6] Aqueous solutions of the NHS ester are not stable and should be used immediately.[6]
Q4: What is the effect of temperature on the labeling reaction?
Labeling reactions are typically performed at room temperature for 30 minutes to 2 hours or at 4°C overnight.[1][16][19] Lower temperatures can help to minimize the rate of hydrolysis but will also slow down the desired labeling reaction, thus requiring a longer incubation time.[10][20]
Q5: How can I quench the labeling reaction?
To stop the reaction, you can add a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[1][9] This will consume any unreacted this compound.
Experimental Protocol: General Protein Labeling with this compound
This protocol provides a general guideline for the biotinylation of a protein. The optimal conditions may need to be determined empirically for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1][15]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.[19]
-
Calculate Molar Excess: Determine the desired molar excess of the biotin (B1667282) reagent. A 10- to 20-fold molar excess over the protein is a common starting point.[1][16]
-
Reaction Incubation: Add the calculated volume of the this compound solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[16][19]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1][9] Incubate for an additional 15-30 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted biotin reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[1][5][6]
Visualizing Reaction Pathways and Troubleshooting
To better understand the factors influencing your labeling experiment, the following diagrams illustrate the competing reaction pathways and a logical troubleshooting workflow.
Caption: Competing reaction pathways for this compound in an aqueous environment.
Caption: Troubleshooting workflow for low biotinylation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
optimizing Biotin-PEG24-NHS ester to protein molar ratio for conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the molar ratio of Biotin-PEG24-NHS ester to protein for successful conjugation. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Low biotinylation efficiency, protein precipitation, and high background are common issues encountered during the biotinylation process. The following table outlines potential causes and solutions to these problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Incorrect Buffer Composition: Presence of primary amines (e.g., Tris, glycine) in the buffer competes with the protein for reaction with the NHS ester.[1][2][3][4] | Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.5.[5][6][7] If necessary, perform a buffer exchange via dialysis or using a desalting column before starting the conjugation.[2][4] |
| Hydrolyzed this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[2][4][7] | Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][7] Prepare the NHS ester solution immediately before use and do not store it in an aqueous solution.[4][5][7] | |
| Insufficient Molar Ratio of Biotin (B1667282) Reagent: The amount of biotin reagent is too low to achieve the desired degree of labeling.[1] | Increase the molar excess of the this compound to the protein. A common starting point is a 10- to 40-fold molar excess.[8] Optimization may be required for your specific protein.[3] | |
| Low Protein Concentration: Dilute protein solutions may require a higher molar excess of the biotin reagent to achieve sufficient labeling.[4][9][10] | If possible, concentrate the protein solution to 2-10 mg/mL.[5] For dilute protein solutions, increase the molar excess of the biotin reagent.[4][10] | |
| Protein Precipitation during/after Labeling | Over-modification of the Protein: Excessive biotinylation can alter the protein's isoelectric properties and lead to aggregation and precipitation.[2][11] | Reduce the molar excess of the this compound in the reaction.[12] After the reaction, adding 1M Tris (pH 9.0) can sometimes help to resuspend the precipitated protein.[2] |
| Poor Solubility of the Biotinylation Reagent: Some NHS esters have low water solubility, and adding a high concentration from a DMSO or DMF stock can cause the protein to precipitate. | The PEG spacer in this compound enhances water solubility, which should minimize this issue.[7] However, ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[4][13] | |
| High Background in Downstream Applications (e.g., ELISA, Western Blot) | Incomplete Removal of Unreacted Biotin: Excess, unreacted biotin can lead to high non-specific binding in subsequent assays.[12][14] | Thoroughly purify the biotinylated protein using dialysis or a desalting column to remove all non-reacted biotin.[4][14] |
| Non-Specific Binding of the Biotinylated Protein: The biotinylated protein itself may be binding non-specifically to surfaces or other molecules.[15][16] | Optimize blocking steps in your assay by trying different blocking agents (e.g., BSA, non-fat milk) and incubation times.[15] Increase the number and duration of wash steps, and consider adding a detergent like Tween-20 to the wash buffer.[15][17] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio can vary depending on the protein and the desired degree of labeling. A good starting point for optimization is a 10- to 40-fold molar excess of the biotin reagent to the protein.[8] For antibodies, a 20-fold molar excess typically results in 4-6 biotin molecules per antibody.[4][18] It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.[15]
Q2: Which buffer should I use for the biotinylation reaction?
A2: It is critical to use an amine-free buffer to prevent quenching of the NHS ester reaction.[1][2][3][4] Recommended buffers include Phosphate-Buffered Saline (PBS) or bicarbonate buffer at a pH between 7.2 and 8.5.[5][6][7] Avoid buffers containing Tris or glycine.[1][2][3][4]
Q3: How can I determine the degree of biotinylation?
A3: The most common method for quantifying the number of biotin molecules incorporated per protein molecule is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[19][20][21] This assay is based on the displacement of HABA from avidin (B1170675) by biotin, which results in a measurable decrease in absorbance at 500 nm.[20][21] There are also online calculators available to help determine the biotin-to-protein molar ratio from the HABA assay results.[22][23]
Q4: My this compound is dissolved in DMSO. How much can I add to my protein solution?
A4: While DMSO is a common solvent for NHS esters, it is important to minimize the final concentration in the reaction mixture to avoid denaturing the protein.[1] The volume of the organic solvent should not exceed 10% of the total reaction volume.[4][13]
Q5: How do I stop the biotinylation reaction?
A5: The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris or glycine, to a final concentration of 10-100 mM.[12] This will react with any excess NHS ester. The unreacted biotin and quenching agent should then be removed by dialysis or gel filtration.[12]
Experimental Protocol: Protein Biotinylation with this compound
This protocol provides a general guideline for the biotinylation of a protein using an amine-reactive NHS ester. Optimization may be necessary for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an appropriate amine-free buffer. If needed, perform a buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.[5]
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5]
-
-
Perform the Labeling Reaction:
-
Quench the Reaction:
-
Purify the Biotinylated Protein:
-
Determine the Degree of Biotinylation (Optional but Recommended):
Quantitative Data Summary
The efficiency of the biotinylation reaction is influenced by several factors. The table below summarizes key quantitative parameters.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Biotin:Protein) | 10:1 to 40:1 | A 20:1 ratio is a common starting point for antibodies.[4][8][18] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations are generally more efficient.[5] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[5][12][24] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 30-60 minutes or 4°C for 2 hours to overnight.[4][5][6] |
| Final DMSO/DMF Concentration | < 10% (v/v) | To avoid protein denaturation.[4][13] |
Visualizations
Biotinylation Experimental Workflow
Caption: Workflow for protein biotinylation with this compound.
Troubleshooting Logic for Low Biotinylation Efficiency
Caption: Decision tree for troubleshooting low biotinylation efficiency.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. goldbio.com [goldbio.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 17. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. fishersci.ie [fishersci.ie]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 24. lumiprobe.com [lumiprobe.com]
side reactions of NHS esters in protein modification and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein modification with N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using NHS esters for protein modification?
A1: The primary and most significant side reaction is the hydrolysis of the NHS ester.[1][2] In aqueous solutions, water molecules can attack the ester, leading to its cleavage and rendering it inactive for conjugation to the desired primary amine on the protein.[1][2] This hydrolysis reaction directly competes with the intended amidation reaction.[1][3]
Q2: How does pH affect the efficiency of NHS ester reactions?
A2: The pH of the reaction buffer is a critical factor that influences both the desired reaction with primary amines and the competing hydrolysis side reaction.[4][5]
-
Optimal pH Range: The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1][6]
-
Low pH (<7.2): At lower pH values, primary amines on the protein (like the ε-amino group of lysine) are more likely to be protonated (-NH3+). This protonation makes them non-nucleophilic and therefore unreactive with the NHS ester.[4][5]
-
High pH (>8.5): At higher pH values, the rate of NHS ester hydrolysis increases significantly.[1][3][4] This accelerated breakdown of the reagent reduces the amount available to react with the protein, leading to lower conjugation yields.[4]
Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?
A3: The choice of buffer is crucial to avoid unwanted side reactions.
| Buffer Type | Recommendation | Rationale |
| Amine-Free Buffers | Recommended | Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are compatible as they do not contain primary amines that would compete with the target protein for reaction with the NHS ester.[1][2][6] |
| Amine-Containing Buffers | Avoid | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture.[4][6][7] These buffers will directly compete for the NHS ester, significantly reducing the efficiency of protein conjugation.[4][6][7] |
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.[6][7]
Q4: Can NHS esters react with amino acids other than lysine (B10760008)?
A4: While NHS esters are highly reactive towards primary amines (N-terminus and lysine side chains), side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.[8][9][10] These residues include tyrosine, serine, and threonine.[8][9][10] However, the resulting linkages (esters) are generally less stable than the amide bond formed with primary amines.[11] Some studies have also reported reactivity with histidine.[12]
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester Reagent | The reagent may have degraded due to improper storage or handling. Always use a fresh vial of the crosslinker or test the reactivity of your existing stock.[13] To minimize hydrolysis during the experiment, prepare the NHS ester solution immediately before use.[2] If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[2][14] |
| Suboptimal Reaction pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[6] A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[6] |
| Use of Incompatible Buffer | Ensure you are using an amine-free buffer such as PBS, HEPES, or borate.[2][6] If your protein solution contains Tris or glycine, perform a buffer exchange prior to the reaction.[7] |
| Low Protein Concentration | The competing hydrolysis reaction is more pronounced in dilute protein solutions.[13][15] If possible, increase the concentration of your protein to favor the desired conjugation reaction over hydrolysis.[6] |
| Inaccessible Primary Amines | The primary amines on your target protein may be sterically hindered or buried within the protein's structure.[13] Consider using a crosslinker with a longer spacer arm to overcome this hindrance.[13] In some cases, partial denaturation of the protein might be an option if its native conformation is not essential for the final application.[13] |
Problem 2: Protein Aggregation or Precipitation After Conjugation
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of the protein can alter its physicochemical properties, leading to aggregation.[13] Reduce the molar excess of the NHS ester reagent relative to the protein to control the number of modifications per molecule.[13] |
| Hydrophobic Crosslinker | For water-insoluble NHS esters, the use of organic solvents can sometimes induce protein aggregation.[13] Minimize the final concentration of the organic solvent in the reaction mixture (typically below 10%).[13] Consider using a water-soluble Sulfo-NHS ester alternative if one is available.[13] |
| Precipitation of the Crosslinker | For non-sulfonated NHS esters that are insoluble in water, ensure the reagent is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer. Add the crosslinker solution slowly to the protein solution while gently mixing.[13] |
Quantitative Data Summary
Table 1: Influence of pH on the Stability of NHS Esters in Aqueous Solution
The half-life is the time required for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][3] |
| 8.0 | 4 | 1 hour[5] |
| 8.6 | 4 | 10 minutes[1][3][16] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. The optimal conditions, such as the molar ratio of NHS ester to protein and incubation time, may need to be determined empirically for each specific system.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
NHS ester reagent.
-
Anhydrous DMSO or DMF (for water-insoluble NHS esters).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[1]
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare Protein Solution: Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a concentrated stock solution. For water-soluble Sulfo-NHS esters, this can be dissolved directly in the reaction buffer.[6]
-
Initiate Conjugation Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess. Mix the reaction gently and immediately.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C for 2 to 4 hours.[1][4] The optimal time can vary.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[1] The primary amines in the quenching buffer will react with and consume any excess unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, non-reacted labeling reagent and byproducts (like hydrolyzed NHS) by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.
Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 10. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective protein conjugation at histidine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03355B [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
impact of buffer pH on Biotin-PEG24-NHS ester reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of buffer pH on the reaction efficiency of Biotin-PEG24-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is between 7.0 and 8.5. For many applications, a pH of 8.3 is recommended to achieve a balance between efficient acylation of the amine and minimal hydrolysis of the NHS ester.
Q2: How does a pH outside the optimal range affect the reaction?
-
Low pH (below 7.0): At acidic pH, primary amines are protonated to form primary ammonium (B1175870) salts (R-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to a significant decrease in or complete inhibition of the biotinylation reaction.
-
High pH (above 8.5): In alkaline conditions, the rate of hydrolysis of the NHS ester increases significantly. This competing hydrolysis reaction consumes the this compound, reducing the amount available to react with the target primary amine and thereby lowering the overall efficiency of the biotinylation.
Q3: Can I use a phosphate-based buffer for the reaction?
Yes, phosphate-buffered saline (PBS) at a pH of 7.2 to 7.4 is a commonly used buffer for NHS ester reactions. However, for optimal efficiency, adjusting the pH to the higher end of the recommended range (e.g., 8.3) with a buffer like sodium bicarbonate may be beneficial, provided your protein of interest is stable at that pH.
Q4: What are some common buffers that should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the target molecule for reaction with the this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Suboptimal buffer pH: The pH of the reaction buffer is too low (e.g., < 7.0), leading to protonation of the primary amines. | Ensure the reaction buffer pH is within the optimal range of 7.0-8.5. A pH of 8.3 is often recommended for a good balance of reaction speed and stability. |
| NHS-ester hydrolysis: The pH of the reaction buffer is too high (e.g., > 8.5), or the reaction was left for too long, causing the this compound to hydrolyze before it can react with the target. | Prepare the this compound solution immediately before use. Ensure the reaction buffer pH does not exceed 8.5. | |
| Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris buffer) or other nucleophiles that compete with the target molecule. | Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer. | |
| Inconsistent Results | Fluctuations in buffer pH: The pH of the buffer was not stable throughout the reaction. | Use a buffer with sufficient buffering capacity to maintain a stable pH during the reaction. |
| No Reaction | Incorrect buffer pH: The pH is significantly outside the optimal range, preventing the reaction from occurring. | Verify the pH of all solutions before starting the experiment. Adjust the pH to be within the 7.0-8.5 range. |
Quantitative Data Summary
The efficiency of the this compound reaction is highly dependent on the pH of the reaction buffer. The table below summarizes the effect of pH on the relative reaction and hydrolysis rates.
| pH | Relative Reaction Rate with Amine | Relative Hydrolysis Rate of NHS Ester | Outcome |
| 6.0 | Very Low | Low | Inefficient biotinylation due to protonated amines. |
| 7.0 | Moderate | Moderate | Reaction proceeds, but may be slow. |
| 7.5 | High | Moderate | Good balance for efficient biotinylation. |
| 8.0 | Very High | High | Efficient biotinylation, but hydrolysis is a competing factor. |
| 8.5 | Very High | Very High | Fast reaction, but significant hydrolysis can reduce overall yield. |
| 9.0 | High | Extremely High | Hydrolysis dominates, leading to low biotinylation efficiency. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Protein in Solution
-
Protein Preparation: Dissolve the protein to be biotinylated in a suitable amine-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is appropriate for the desired molar ratio of biotin (B1667282) to protein.
-
This compound Preparation: Immediately before use, dissolve the this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add the dissolved this compound to the protein solution. The reaction is typically carried out at room temperature for 30 minutes to 1 hour or at 4°C for 2 hours to overnight.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of about 50 mM.
-
Purification: Remove excess, unreacted biotinylation reagent by dialysis or gel filtration.
Visualizations
strategies to minimize loss of protein activity after biotinylation
Welcome to the Technical Support Center for protein biotinylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize the loss of protein activity during and after the biotinylation process.
Frequently Asked Questions (FAQs)
Q1: Why does my protein lose activity after biotinylation?
Loss of protein activity post-biotinylation is a common issue that can stem from several factors. The most prevalent cause is the modification of amino acid residues that are critical for the protein's function, such as those within an active site or binding interface.[1][2] Over-biotinylation, where too many biotin (B1667282) molecules are attached, can lead to protein precipitation and reduced activity.[3] Additionally, the attached biotin molecule can cause steric hindrance, physically blocking interaction sites.[2][4] Harsh reaction conditions can also denature the protein, leading to a loss of its native conformation and function.
Q2: How can I control the degree of biotinylation to prevent protein inactivation?
Controlling the number of biotin molecules attached to each protein is crucial for preserving its function.[3] The primary method for this is to optimize the molar coupling ratio (MCR) of the biotin reagent to the protein.[5][6] For many applications, a lower ratio (e.g., 3:1 biotin to protein) can provide sufficient labeling without significantly impacting function.[7] It is also highly recommended to quantify the degree of biotinylation after the reaction.[3] Using traceable biotinylation reagents, which have a built-in chromophore, allows for easy quantification with a spectrophotometer, ensuring reproducibility between experiments.[3]
Q3: Which type of biotinylation chemistry is best for preserving protein function?
The optimal chemistry depends on the protein's structure and the location of its functional sites. The most common method targets primary amines (lysine residues and the N-terminus) using NHS-ester reagents.[2][8] However, if lysines are critical for activity, alternative chemistries should be considered.[1]
-
Sulfhydryl-reactive reagents target cysteine residues, which are often less abundant than lysines, allowing for more limited and specific labeling.[1][9]
-
Carboxyl-reactive reagents target aspartic and glutamic acid residues.[10]
-
Carbohydrate-reactive reagents can be used to label glycoproteins, which is often an innocuous modification.[9]
-
Photoreactive biotin reagents react nonspecifically upon UV light exposure and are useful when other targetable groups are unavailable or located in critical regions.[8][10]
Q4: What are site-specific biotinylation methods and how do they protect protein activity?
Site-specific biotinylation methods offer the highest degree of control by attaching biotin to a predetermined location on the protein, thereby avoiding modification of functional domains.[11] These techniques often yield a homogeneous product with a 1:1 protein-to-biotin ratio.[12][13]
-
Enzymatic Biotinylation: This is a highly specific method that uses an enzyme, such as E. coli biotin ligase (BirA), to covalently attach biotin to a specific 15-amino-acid recognition sequence known as the AviTag.[12][14] This tag can be genetically engineered into the N-terminus, C-terminus, or an exposed loop of the target protein.[12][14]
-
Intein-Mediated Biotinylation: This method can be used to attach a biotin molecule to the C-terminus of a protein.[15][16]
Q5: How does the choice of biotinylation reagent (e.g., spacer arm length) affect my experiment?
The structure of the biotinylation reagent itself can impact the functionality of the labeled protein.
-
Spacer Arm: The spacer arm is the chemical chain between the biotin and the reactive group. A longer spacer arm can reduce steric hindrance between the biotinylated protein and its binding partners, especially when the biotin is bound by the large streptavidin protein.[4][11][17]
-
Solubility: Biotinylation reagents can be either water-soluble (e.g., Sulfo-NHS esters) or insoluble. For labeling proteins on the surface of living cells, a water-soluble, membrane-impermeable reagent is required to prevent labeling of intracellular proteins.[1]
-
Cleavability: Some reagents contain cleavable spacer arms (e.g., with a disulfide bond). This allows for the release of the biotin tag after purification or detection, which can be useful in downstream applications.[1][18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Protein precipitates during or after the biotinylation reaction. | Over-biotinylation is a common cause of protein precipitation and aggregation.[3] | • Reduce the molar coupling ratio of biotin reagent to protein.[3] • Optimize the reaction buffer conditions (pH, ionic strength). • Immediately purify the biotinylated protein using a desalting column to remove excess reagent and byproducts.[19] |
| Complete or significant loss of protein activity. | The biotinylation reaction has modified a critical amino acid residue in the protein's active site or a key binding interface.[1][20] | • Switch to a site-specific biotinylation method like the AviTag system to direct labeling away from functional sites.[11][12] • Try a different labeling chemistry that targets alternative functional groups (e.g., sulfhydryls instead of amines).[1][9] • Drastically reduce the biotin:protein molar ratio to achieve a lower degree of labeling.[7] |
| Inconsistent results between different batches of biotinylated protein. | • The degree of biotin incorporation is varying between reactions.[21] • Incomplete removal of excess, unreacted biotin reagent.[21] | • Quantify the molar substitution ratio (MSR) for every batch to ensure consistency. Using a traceable biotin reagent simplifies this process.[3] • Improve the post-reaction cleanup step by using a desalting column or extending dialysis time.[19][21] |
| High background noise in downstream applications (e.g., ELISA, Western Blot). | • Unreacted free biotin is competing with the biotinylated protein for binding to streptavidin.[8] • Non-specific binding of the detection reagents.[22][23] | • Ensure the reaction is properly quenched (e.g., with Tris or glycine) to stop the labeling process.[24] • Thoroughly remove all excess biotin via dialysis or gel filtration.[21] • Use appropriate blocking buffers. Avoid buffers containing biotin (e.g., some sera or milk powders).[8][25] |
| Difficulty eluting the biotinylated protein from streptavidin beads. | The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making elution difficult without denaturing the protein.[1][26] | • Use a biotinylation reagent with a cleavable linker (e.g., containing a disulfide bond that can be cleaved with a reducing agent).[1][18] • Use a modified version of biotin, such as iminobiotin (B1258364) or desthiobiotin, which binds to avidin/streptavidin with lower affinity and allows for elution under milder conditions.[1][10][26] |
Quantitative Data Summary
Table 1: Recommended Molar Coupling Ratios (MCR) for Biotinylation
| Molecule Type | Recommended MCR (Biotin Reagent : Protein) | Notes |
| Proteins (>1000 Da) | 1:1 to 5:1 | A 1:1 ratio is a good starting point for controlled biotinylation.[5] If labeling is insufficient, the ratio can be increased.[6] For general assay development, a 3:1 ratio is often effective with minimal impact on function.[7] |
| Small Peptides | 3:1 to 5:1 | A higher ratio of peptide to biotin is used to drive the reaction towards single biotin incorporation, as excess peptide is easier to remove than excess biotin reagent.[5] |
Table 2: Comparison of Common Chemical Biotinylation Strategies
| Target Functional Group | Amino Acid Residues | Biotin Reagent Chemistry | Optimal Reaction pH | Key Considerations |
| Primary Amines | Lysine, N-terminus | NHS-esters | 7.2 - 8.5 | Most common method. Risk of modifying active site lysines.[1][2] Use Sulfo-NHS for water solubility and cell surface labeling.[1] |
| Sulfhydryls | Cysteine | Maleimide, Iodoacetyl | 6.5 - 7.5 (Maleimide) 7.5 - 8.5 (Iodoacetyl) | Targets less abundant residues, often resulting in more specific labeling.[1][24] Requires free sulfhydryls; may need to reduce disulfide bonds first.[9] |
| Carboxyls | Aspartic Acid, Glutamic Acid, C-terminus | Carbodiimide (EDC) | 4.5 - 5.5 | Requires a buffer free of amines or carboxyls.[10] |
| Carbohydrates | Glycosylated residues | Aldehyde/Hydrazide | Neutral | Requires oxidation of sugar moieties to create aldehydes. Often innocuous to protein function.[9] |
| Non-specific | Any C-H or N-H bond | Photo-reactive (Aryl Azide) | N/A | Activated by UV light. Useful when other reactive groups are absent or in critical regions.[10] |
Experimental Protocols
Protocol 1: General Protocol for Amine-Reactive Biotinylation (NHS-Ester)
This protocol provides a general guideline for labeling proteins using an amine-reactive NHS-ester biotinylation reagent. Optimization is recommended for each specific protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.
-
Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS-ester.[10]
-
The protein concentration should typically be in the range of 1-5 mg/mL.
-
-
Biotin Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent like DMSO or DMF, as NHS-esters are moisture-sensitive.
-
For water-soluble Sulfo-NHS esters, the reagent can be dissolved directly in the reaction buffer.
-
-
Biotinylation Reaction:
-
Calculate the required volume of biotin reagent solution to achieve the desired molar coupling ratio (e.g., a 3-fold molar excess of biotin over protein).[7]
-
Add the calculated volume of biotin solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[24]
-
Incubate for 15-30 minutes at room temperature. This step consumes any unreacted NHS-ester reagent.
-
-
Purification:
Protocol 2: Overview of Site-Specific Enzymatic Biotinylation (BirA/AviTag)
This method provides highly specific, 1:1 biotinylation at a pre-defined site.
-
Protein Expression:
-
Genetically fuse the 15-amino-acid AviTag sequence to the N-terminus, C-terminus, or an exposed loop of the target protein.[12]
-
Express the AviTag-fused protein and purify it.
-
-
Biotinylation Reaction:
-
Set up a reaction mixture containing the purified AviTagged protein, purified BirA enzyme, ATP, magnesium, and an excess of free biotin.
-
Incubate the reaction, typically for 1 hour at 30°C.
-
-
Purification and Analysis:
-
Remove excess free biotin and the BirA enzyme. Dialysis or a desalting column will remove the biotin.[25] If the BirA enzyme is tagged (e.g., with GST), it can be removed with an affinity resin.[25]
-
The extent of biotinylation can be confirmed using methods like a gel-shift assay, where binding to streptavidin causes a noticeable shift in the protein's band on an SDS-PAGE gel.[12]
-
Visualizations
Caption: General workflow for a typical chemical biotinylation experiment.
Caption: Decision tree for selecting a suitable biotinylation strategy.
Caption: Comparison of random chemical vs. site-specific enzymatic labeling.
References
- 1. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. sartorius.com [sartorius.com]
- 6. sartorius.com [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 9. Biotinylation of proteins in solution and on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotinylation - Wikipedia [en.wikipedia.org]
- 11. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. Site-specific biotinylation of purified proteins using BirA. — Immunology [immunology.ox.ac.uk]
- 13. protocols.io [protocols.io]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Strategies for site-specific protein biotinylation using in vitro, in vivo and cell-free systems: toward functional protein arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for site-specific protein biotinylation using in vitro, in vivo and cell-free systems: toward functional protein arrays | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
how to test the activity of a new batch of Biotin-PEG24-NHS ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to test the activity of a new batch of Biotin-PEG24-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a long-chain biotinylation reagent. It consists of three key components:
-
Biotin (B1667282): A vitamin with a very high affinity for avidin (B1170675) and streptavidin, making it an excellent tag for detection, purification, and immobilization of biomolecules.[1]
-
PEG24 (Polyethylene Glycol): A 24-unit polyethylene (B3416737) glycol spacer arm. This long, hydrophilic spacer enhances the solubility of the reagent and the resulting biotinylated molecule in aqueous buffers.[2][3] It also minimizes steric hindrance, improving the accessibility of the biotin tag to avidin or streptavidin.[2]
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that specifically and efficiently couples with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) at a pH of 7-9 to form stable amide bonds.[4][5]
This reagent is commonly used for the biotinylation of proteins, antibodies, peptides, and other molecules for applications such as ELISA, Western blotting, immunohistochemistry, affinity purification, and drug delivery.[1]
Q2: How should I store and handle this compound to ensure its activity?
A2: this compound is sensitive to moisture and should be stored at -20°C in a desiccated container.[2][6][7] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[7] It is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous solutions of the reagent are not stable and should not be stored.[7][8]
Q3: My biotinylation reaction is not working. What are the common causes of failure?
A3: There are several potential reasons for low or no biotinylation:
-
Inactive this compound: The reagent may have hydrolyzed due to improper storage or handling. It is essential to test the activity of a new or frequently used batch.
-
Inappropriate buffer conditions: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[4][7] The pH of the reaction buffer should be within the optimal range of 7.2-8.5.[4][9]
-
Poor accessibility of primary amines on the target molecule: The primary amines on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure.
-
Insufficient concentration of reactants: The concentrations of your target molecule and the biotinylation reagent may be too low for an efficient reaction.
Activity Testing Protocols
There are two recommended methods to test the activity of your this compound: an indirect hydrolysis test and a direct functional assay.
Method 1: Indirect Activity Test via NHS Ester Hydrolysis
This is a rapid, qualitative method to check if the NHS ester is active. The principle is that upon hydrolysis with a base, the N-hydroxysuccinimide (NHS) leaving group is released, and this release can be monitored by an increase in absorbance at 260 nm.[10]
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of this compound in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5). If not fully soluble, first dissolve in a small amount of DMSO or DMF and then dilute with the buffer.
-
Prepare a 0.5 N NaOH solution.
-
-
Procedure:
-
In a quartz cuvette, measure the absorbance of the 1 mg/mL this compound solution at 260 nm. This is your initial absorbance reading (A_initial).
-
To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH.
-
Mix thoroughly and immediately measure the absorbance at 260 nm. This is your final absorbance reading (A_final).
-
| Result | Interpretation |
| A_final > A_initial | The this compound is active. |
| A_final ≈ A_initial | The this compound is likely hydrolyzed and inactive. |
Method 2: Functional Activity Test using a Model Reaction and HABA Assay
This method provides a quantitative measure of the biotinylation potential of the reagent by reacting it with a simple primary amine-containing molecule, glycine (B1666218), and then quantifying the amount of incorporated biotin using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[11][12]
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM glycine solution in 0.1 M sodium bicarbonate buffer, pH 8.5.
-
-
Procedure:
-
Add a 10-fold molar excess of the 10 mM this compound solution to the 100 mM glycine solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
The resulting solution contains biotinylated glycine and is ready for quantification using the HABA assay.
-
-
Reagent Preparation:
-
HABA/Avidin Solution: Prepare a solution of HABA and avidin according to a commercially available kit protocol or a standard laboratory procedure.[11][13][14] A typical preparation involves dissolving HABA and avidin in PBS (pH 7.2) to achieve a final absorbance at 500 nm between 0.9 and 1.3.[15]
-
Biotinylated Glycine Sample: The reaction mixture from the model reaction.
-
Control: A solution of 100 mM glycine in 0.1 M sodium bicarbonate buffer, pH 8.5 (without the biotinylation reagent).
-
-
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A_HABA/Avidin).
-
Add 100 µL of the biotinylated glycine sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure the absorbance at 500 nm (A_HABA/Avidin/Biotin).
-
Repeat steps 3 and 4 with the control solution.
-
The concentration of biotin in the sample can be calculated using the following formula:
Biotin Concentration (M) = (ΔA_500) / (ε_HABA-Avidin)
Where:
-
ΔA_500 = A_HABA/Avidin - A_HABA/Avidin/Biotin
-
ε_HABA-Avidin = Molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹).
A significant concentration of biotin detected in the biotinylated glycine sample compared to the control indicates that the this compound is active.
| Sample | Expected ΔA_500 | Interpretation |
| Biotinylated Glycine | High positive value | Active this compound |
| Control (Glycine only) | Near zero | No biotin present |
Troubleshooting Guide
Issue: Low or no biotinylation detected in your experiment.
| Potential Cause | Troubleshooting Steps |
| Inactive Reagent | Test the activity of your this compound using one of the methods described above. If inactive, use a fresh batch of the reagent. |
| Incompatible Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as PBS, HEPES, or bicarbonate.[4][7] |
| Incorrect pH | Verify that the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[4][9] |
| Suboptimal Reaction Conditions | Optimize the molar ratio of this compound to your target molecule. A 10- to 20-fold molar excess is a good starting point.[16] You can also try varying the reaction time and temperature (e.g., 2 hours at room temperature or overnight at 4°C).[16] |
| Hydrolysis of NHS Ester | Always allow the reagent vial to equilibrate to room temperature before opening. Prepare the reagent solution immediately before use and do not store it.[7][8] |
| Low Protein Concentration | For efficient labeling, it is recommended to use a protein concentration of at least 1-2 mg/mL.[17] |
References
- 1. mesoscale.com [mesoscale.com]
- 2. This compound, CAS 365441-71-0 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. (+)-BIOTIN-PEG24-NHS ESTER | 365441-71-0 [m.chemicalbook.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. anaspec.com [anaspec.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Researcher's Guide to Quantifying Biotin Incorporation: The HABA Assay and Its Alternatives
For researchers and professionals in drug development, accurate quantification of biotin (B1667282) incorporation is crucial for the success of a wide range of applications, from immunoassays to affinity chromatography. The degree of biotinylation can significantly impact the functionality of proteins and other molecules.[1] This guide provides a comprehensive overview of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay for biotin quantification. We will delve into its principles, provide detailed experimental protocols, and compare its performance with alternative methods, supported by experimental data, to help you make an informed decision for your specific research needs.
The HABA Assay: A Classic Method for Biotin Quantification
The HABA assay is a colorimetric method that has long been a standard for estimating the amount of biotin incorporated onto a protein or other molecule.[1] The assay is based on the interaction between HABA, avidin (B1170675) (or streptavidin), and biotin.
Principle of the HABA Assay
The HABA dye binds to avidin, forming a yellow-orange complex that exhibits a strong absorbance at 500 nm.[2] Biotin has a much higher affinity for avidin than HABA.[3][4] When a biotinylated sample is introduced, the biotin displaces the HABA from the avidin-binding sites. This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[2][5] By measuring this change in absorbance, the concentration of biotin can be determined.[2][5]
Figure 1. Workflow of the HABA assay for biotin quantification.
Experimental Protocols
Prior to starting the assay, it is critical to remove any free, unconjugated biotin from the biotinylated sample by methods such as dialysis or gel filtration.[4][6] It is also important to avoid buffers containing potassium, as this can cause precipitation.[3][4]
Protocol 1: Cuvette Format
-
Prepare the HABA/Avidin Solution : Prepare the HABA/avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving a pre-mixed HABA/avidin vial in a specified volume of phosphate-buffered saline (PBS).[3]
-
Initial Absorbance Reading : Add 900 µL of the HABA/avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm. Record this value.[6][7]
-
Add Biotinylated Sample : Add 100 µL of the biotinylated protein sample to the cuvette. Mix well by gentle inversion.[6][7]
-
Incubation : Incubate the mixture for a short period (e.g., 2-5 minutes) at room temperature to allow for the displacement reaction to occur.[1][7]
-
Final Absorbance Reading : Measure the absorbance of the solution at 500 nm again. Record the value once it has stabilized.[6]
-
Data Analysis : Calculate the change in absorbance (ΔA500) and use the Beer-Lambert law to determine the concentration of biotin.[8] The extinction coefficient for the HABA/avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹.[5][8]
Protocol 2: Microplate Format
-
Prepare the HABA/Avidin Solution : Prepare the HABA/avidin solution as described for the cuvette format.
-
Dispense Reagents : In a 96-well microplate, add 180 µL of the HABA/avidin solution to the appropriate wells.[3] For a blank or negative control, add 20 µL of the same buffer used for the sample.
-
Add Biotinylated Sample : Add 20 µL of the biotinylated sample to the wells containing the HABA/avidin solution.[3] It is recommended to test samples at different dilutions to ensure the readings are within the linear range of the assay.[3][4]
-
Incubation : Mix the plate on a shaker for 30-60 seconds.[3]
-
Absorbance Reading : Read the absorbance of each well at 500 nm using a microplate reader.[3]
-
Data Analysis : Calculate the change in absorbance by subtracting the sample absorbance from the blank absorbance. Use this value to calculate the biotin concentration as in the cuvette format.
Comparison with Alternative Methods
While the HABA assay is widely used, it has certain limitations, including potential inaccuracies due to steric hindrance, especially with heavily biotinylated proteins.[1] This has led to the development of alternative methods for biotin quantification.
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric; biotin displaces HABA from avidin, causing a decrease in absorbance at 500 nm.[1][3] | Simple, rapid, and inexpensive.[8] | Can underestimate biotin incorporation due to steric hindrance[1][9]; less sensitive compared to other methods.[10] |
| QuantTag™ Biotin Kit | A chemical modification of biotin results in a colored product that is quantified spectrophotometrically.[10] | More accurate than HABA as it is not based on avidin binding and thus not affected by steric hindrance[1]; good dynamic range.[10][11] | May require a standard curve. |
| Fluorescence-Based Assays (e.g., FluoReporter®) | Based on the change in fluorescence of a labeled avidin upon biotin binding, often through the displacement of a quencher.[10] | Higher sensitivity than the HABA assay. | Requires a spectrofluorometer or fluorescent plate reader[9]; may also be affected by steric hindrance. |
| Chromophoric Biotin | A biotinylation reagent containing a chromophore in its linker allows for direct quantification of biotin by measuring absorbance at a specific wavelength (e.g., 354 nm).[12] | Non-destructive, more reproducible than HABA, and can be used with lower sample concentrations.[12] | Requires the use of a specific biotinylation reagent. |
| Mass Spectrometry (MS) | Determines the number of biotins by comparing the mass of the protein before and after biotinylation.[1] | Highly accurate and not affected by steric hindrance.[1] | Can be difficult for large proteins, and the cost per sample can be high.[1] |
Quantitative Data Summary
Studies have shown that the HABA assay can underestimate the number of biotins per protein compared to other methods. For example, one study comparing the HABA assay with the QuantTag™ Biotin Kit found that for a range of biotinylated proteins, the HABA assay consistently yielded lower biotin-to-protein ratios.[1] Another comparison highlighted that the QuantTag™ assay has a more favorable dynamic range (0.1 to 5 nmol/well) compared to the HABA and FluoReporter® assays.[10][11] Furthermore, a method using chromophoric biotin demonstrated that the biotin molar substitution ratio calculated by the HABA assay is generally about one-third of the value obtained with the direct spectrophotometric method.[9]
Conclusion
The HABA assay remains a convenient and rapid method for estimating biotin incorporation. Its simplicity and low cost make it an attractive option for routine screening. However, for applications requiring higher accuracy and sensitivity, or for proteins that are heavily biotinylated, alternative methods such as the QuantTag™ assay, fluorescence-based assays, or mass spectrometry should be considered. The choice of assay will ultimately depend on the specific requirements of the experiment, including the desired level of accuracy, sample availability, and instrumentation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fishersci.ie [fishersci.ie]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. anaspec.com [anaspec.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. broadpharm.com [broadpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. interchim.fr [interchim.fr]
- 10. mesoscale.com [mesoscale.com]
- 11. punchout.mesoscale.com [punchout.mesoscale.com]
- 12. seracare.com [seracare.com]
Illuminating Protein Biotinylation: A Comparative Guide to Mass Spectrometry-Based Site Confirmation
For researchers, scientists, and drug development professionals, accurately identifying the sites of biotinylation on a protein is crucial for understanding protein-protein interactions, elucidating cellular signaling pathways, and developing targeted therapeutics. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and precision. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative methods for confirming biotinylation sites, supported by experimental data and detailed protocols.
Unveiling Biotinylation: The Mass Spectrometry Arsenal
Mass spectrometry (MS)-based proteomics provides a powerful toolkit for pinpointing the exact location of biotin (B1667282) modifications on a protein. The general workflow involves the enzymatic digestion of the biotinylated protein into smaller peptides, followed by enrichment of these biotinylated peptides and subsequent analysis by mass spectrometry.[1][2] Three primary MS strategies are employed: bottom-up, middle-down, and top-down proteomics.
Bottom-Up Proteomics: This is the most common approach, where the protein is digested into small peptides (typically 6-30 amino acids) before MS analysis.[3] This method offers high sensitivity and is well-suited for identifying a large number of biotinylation sites within a complex sample.
Middle-Down Proteomics: This technique involves the analysis of larger peptide fragments (around 50-60 amino acids).[4] This approach can provide valuable information about the co-occurrence of multiple modifications on the same peptide, which is often lost in bottom-up methods.
Top-Down Proteomics: In this strategy, the intact protein is introduced into the mass spectrometer. This provides a complete view of all modifications on the protein but is generally more challenging technically and less sensitive than bottom-up approaches, especially for large proteins.
Key to Success: Enrichment of Biotinylated Peptides
Due to the low abundance of biotinylated proteins in a cell, enrichment is a critical step for successful mass spectrometric analysis.[5][6] The two most common enrichment strategies rely on the high-affinity interaction between biotin and streptavidin or the use of anti-biotin antibodies.
-
Streptavidin-based Enrichment: This method utilizes streptavidin-coated beads to capture biotinylated proteins or peptides. The extremely strong interaction ensures high capture efficiency.[7][8] However, the harsh conditions required to elute the captured molecules can sometimes be a drawback.[9]
-
Anti-biotin Antibody-based Enrichment: This approach employs antibodies that specifically recognize the biotin tag. This method can offer milder elution conditions, which can be advantageous for preserving the integrity of the peptides.[9][10][11] Studies have shown that anti-biotin antibody enrichment can lead to the identification of a significantly higher number of biotinylation sites compared to traditional streptavidin-based methods.[9]
Performance Comparison: Mass Spectrometry Approaches
The choice of mass spectrometry strategy and enrichment method can significantly impact the number and confidence of biotinylation site identifications.
| Method | Enrichment Strategy | Number of Biotinylation Sites Identified | Advantages | Disadvantages | Reference |
| Bottom-Up MS | Streptavidin | Good | High sensitivity, well-established protocols | Harsh elution can lead to sample loss | [2] |
| Bottom-Up MS | Anti-biotin Antibody | Excellent (>30-fold increase vs. Streptavidin) | Milder elution, higher yield of sites | Antibody cost and specificity can be a factor | [9] |
| Middle-Down MS | Streptavidin/Anti-biotin | Moderate | Preserves information on co-occurring modifications | Technically more challenging than bottom-up | [4] |
| Top-Down MS | N/A (intact protein) | Low | Provides a complete view of all modifications | Lower sensitivity, challenging for large proteins | N/A |
| Data Acquisition | Data-Dependent (DDA) vs. Data-Independent (DIA) | DIA increases proteome coverage, but DDA more reliably identifies biotinylated peptides in some studies. | DDA is targeted and sensitive. DIA provides a more comprehensive snapshot. | DDA can miss low-abundance peptides. DIA data analysis is more complex. | [12] |
Beyond Mass Spectrometry: Alternative Confirmation Methods
While mass spectrometry is the definitive method for identifying biotinylation sites, other techniques can be used for initial confirmation of biotinylation.
SDS-PAGE Gel Shift Assay
A simple and rapid method to confirm the successful biotinylation of a protein is the SDS-PAGE gel shift assay.[1] This technique relies on the increase in molecular weight of the biotinylated protein upon binding to streptavidin. The complex will migrate slower on an SDS-PAGE gel compared to the non-biotinylated protein, resulting in a "shift" in the band position.[1][13] This method provides a qualitative or semi-quantitative assessment of biotinylation.[1]
| Method | Principle | Data Output | Advantages | Disadvantages | Reference |
| SDS-PAGE Gel Shift Assay | Increased molecular weight of biotinylated protein upon streptavidin binding. | Shift in band position on a gel. | Simple, rapid, and inexpensive. | Does not identify the specific site of biotinylation; qualitative/semi-quantitative. | [1][14] |
Experimental Protocols
Mass Spectrometry-Based Biotinylation Site Analysis (Bottom-Up Approach)
This protocol provides a general overview of a bottom-up proteomics workflow for identifying biotinylation sites.
1. Protein Extraction and Digestion:
- Lyse cells or tissues containing the biotinylated protein of interest in a suitable lysis buffer.[15]
- Quantify the protein concentration.
- Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
- Digest the proteins into peptides using an enzyme such as trypsin.[3][15]
2. Enrichment of Biotinylated Peptides:
- Streptavidin-based: Incubate the peptide mixture with streptavidin-coated magnetic beads.[7] Wash the beads extensively to remove non-biotinylated peptides. Elute the bound peptides using harsh conditions (e.g., high concentration of biotin, low pH, or organic solvents).[2]
- Anti-biotin Antibody-based: Incubate the peptide mixture with anti-biotin antibody-conjugated beads.[9] Wash the beads to remove non-specific binders. Elute the biotinylated peptides under milder conditions.
3. LC-MS/MS Analysis:
- Analyze the enriched peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[15] The peptides are first separated by liquid chromatography and then fragmented in the mass spectrometer to determine their amino acid sequence and the location of the biotin modification.
4. Data Analysis:
- Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database to identify the biotinylated peptides and pinpoint the exact site of modification.[15]
SDS-PAGE Gel Shift Assay Protocol
1. Sample Preparation:
- Prepare samples of your biotinylated protein and a non-biotinylated control.
2. Incubation with Streptavidin:
- Incubate a portion of the biotinylated protein sample with an excess of streptavidin for 15-30 minutes at room temperature.[1][14]
3. SDS-PAGE:
- Add SDS-PAGE loading buffer to all samples (biotinylated protein, biotinylated protein + streptavidin, and non-biotinylated control).
- Run the samples on an SDS-PAGE gel.
4. Visualization:
- Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
- A band shift to a higher molecular weight in the lane containing the biotinylated protein incubated with streptavidin confirms biotinylation.[1]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for Mass Spectrometry-Based Biotinylation Site Analysis.
Caption: Workflow for SDS-PAGE Gel Shift Assay to Confirm Biotinylation.
References
- 1. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 9. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Methods for the Quantitative Analysis of Global Cell Surface Proteome and Cell Surface Polarization | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 15. Mass spectrometry analysis of biotinylated peptides [bio-protocol.org]
A Head-to-Head Comparison of Biotin-PEG24-NHS Ester and Sulfo-NHS-Biotin for Cell Surface Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of cell surface proteins is a cornerstone of modern biological inquiry. This guide provides a detailed, data-driven comparison of two widely used amine-reactive biotinylation reagents: Biotin-PEG24-NHS ester and Sulfo-NHS-Biotin. By examining their chemical properties, performance in key experimental parameters, and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific cell surface labeling needs.
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique for studying protein localization, trafficking, and interactions. When coupled with the high-affinity interaction between biotin and streptavidin, it provides a powerful tool for the detection, purification, and analysis of cell surface proteins. The choice of biotinylation reagent is critical for the success of these experiments, with factors such as water solubility, membrane permeability
Unlocking Enhanced Performance in Bioconjugation: A Comparative Guide to Biotin-PEG24-NHS Ester
For researchers, scientists, and drug development professionals seeking to optimize their biotinylation strategies, the choice of reagent is paramount. This guide provides a comprehensive comparison of Biotin-PEG24-NHS ester against its shorter-chain counterparts, highlighting the distinct advantages conferred by its extended polyethylene (B3416737) glycol (PEG) linker. Through an examination of experimental data and detailed protocols, we demonstrate how the unique properties of this compound can lead to superior results in a range of applications, from immunoassays to cell surface protein analysis.
The Critical Role of the Linker in Biotinylation
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone of modern life sciences research. The exceptionally strong and specific interaction between biotin and streptavidin is harnessed in a multitude of applications, including ELISA, immunoprecipitation, and affinity purification. The linker arm that connects the biotin moiety to the reactive group, in this case, an N-hydroxysuccinimide (NHS) ester that targets primary amines, plays a crucial, yet often overlooked, role in the efficacy of the biotinylation reagent.
This guide focuses on the advantages of a long-chain reagent, this compound, which incorporates a 24-unit PEG spacer. We will compare its performance characteristics to shorter-chain reagents, such as NHS-Biotin and those with shorter PEG linkers (e.g., Biotin-PEG4-NHS ester).
Key Advantages of the Long PEG24 Linker
The extended, hydrophilic PEG24 linker of this compound imparts several beneficial properties that overcome the limitations of shorter, more hydrophobic linkers. These advantages translate to improved performance and reliability in various experimental settings.
-
Enhanced Solubility: The long PEG chain significantly increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule. This is particularly advantageous when working with proteins that are prone to aggregation, as the hydrophilic PEG linker helps to keep them in solution.
-
Reduced Steric Hindrance: The extended spacer arm of approximately 88 angstroms effectively distances the biotin molecule from the surface of the labeled protein. This increased separation minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer (approximately 55 Å in diameter) to the biotin tag. This can lead to increased signal and sensitivity in detection assays.[1][2]
-
Lowered Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of proteins and other biomolecules.[3][4] The PEG24 linker can help to shield the biotinylated protein from the host's immune system, which is a critical consideration for in vivo applications and the development of therapeutic agents.[5][6][7]
-
Increased Flexibility: The flexible nature of the PEG chain allows the biotin moiety greater freedom of movement, further facilitating its interaction with streptavidin's binding pocket.
Performance Comparison: this compound vs. Shorter Chain Reagents
The theoretical advantages of the long PEG linker are borne out in experimental performance. While direct head-to-head quantitative data for this compound versus a specific shorter chain reagent across all applications is not always available in a single study, the principles of reduced steric hindrance and improved solubility consistently lead to better outcomes. The following tables summarize the expected performance differences based on the established properties of PEG linkers in biotinylation.
Table 1: Qualitative Performance Comparison in Key Applications
| Feature | This compound | Shorter Chain Reagents (e.g., NHS-Biotin, NHS-LC-Biotin) |
| Solubility | High | Low to Moderate |
| Steric Hindrance | Minimized | Significant |
| Immunogenicity | Reduced | Higher |
| Flexibility | High | Low |
| Signal in ELISA | Potentially Higher | Potentially Lower |
| Protein Recovery in IP | Potentially Higher | Potentially Lower |
| Cell Surface Labeling Efficiency | High | Moderate to High |
Table 2: Hypothetical Quantitative Comparison in an ELISA Assay
This table represents expected outcomes based on the known principles of steric hindrance. Actual results may vary depending on the specific assay conditions.
| Biotinylation Reagent | Antigen | Signal-to-Noise Ratio |
| This compound | Protein A | > 20 |
| NHS-LC-Biotin | Protein A | ~10-15 |
| NHS-Biotin | Protein A | ~5-10 |
Experimental Protocols
To illustrate the practical application of these reagents, we provide detailed methodologies for common experimental workflows.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard indirect ELISA procedure where the detection antibody is biotinylated.
Experimental Workflow for ELISA
Caption: Workflow for an indirect ELISA using a biotinylated secondary antibody.
Protocol:
-
Antigen Coating: Coat a 96-well plate with the target antigen in a suitable coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Biotinylated Secondary Antibody Incubation: Add the biotinylated secondary antibody (prepared using either this compound or a shorter chain reagent) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add streptavidin-conjugated horseradish peroxidase (HRP) diluted in blocking buffer and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a chromogenic substrate such as TMB and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
Immunoprecipitation (IP)
This protocol describes the immunoprecipitation of a target protein using a biotinylated primary antibody.
Experimental Workflow for Immunoprecipitation
Caption: Workflow for immunoprecipitation using a biotinylated primary antibody.
Protocol:
-
Cell Lysis: Lyse cells in a suitable lysis buffer containing protease inhibitors to obtain a total protein lysate.
-
Pre-clearing (Optional): To reduce non-specific binding, pre-clear the lysate by incubating with streptavidin-coated beads for 1 hour at 4°C.
-
Antibody Incubation: Incubate the pre-cleared lysate with the biotinylated primary antibody (prepared using either this compound or a shorter chain reagent) overnight at 4°C with gentle rotation.
-
Capture: Add streptavidin-coated magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the captured protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.
Cell Surface Protein Biotinylation
This protocol is for labeling and isolating proteins expressed on the cell surface.
Experimental Workflow for Cell Surface Biotinylation
References
- 1. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol modification of a galactosylated streptavidin clearing agent: effects on immunogenicity and clearance of a biotinylated anti-tumour antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
Preserving Function: A Guide to Validating Biotinylated Proteins in Biological Assays
For researchers, scientists, and drug development professionals, the biotinylation of proteins is a powerful tool for detection, purification, and immobilization in a variety of biological assays. However, the covalent attachment of biotin (B1667282) can potentially alter a protein's structure and function. This guide provides a comparative overview of validating the function of biotinylated proteins against their non-biotinylated counterparts in key biological assays, supported by experimental data and detailed protocols.
The decision to use a biotinylated protein often hinges on the trade-off between the advantages of the biotin-streptavidin system—namely its high affinity and specificity—and the potential for the biotin tag to interfere with the protein's biological activity.[1][2] Therefore, rigorous validation is a critical step to ensure the reliability of experimental results. This guide explores the impact of biotinylation in several common assays: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Western Blotting, and Flow Cytometry.
Comparative Analysis of Biotinylated vs. Non-Biotinylated Protein Function
The functional consequences of biotinylation are protein- and assay-dependent. While in some cases the modification has minimal effect, in others it can lead to a reduction in activity or altered binding characteristics.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, biotinylated detection antibodies are frequently used to enhance signal amplification.[2] However, the biotinylation process itself can impact antibody performance.
| Parameter | Non-Biotinylated Antibody | Biotinylated Antibody | Reference |
| Specificity | High | Can be reduced, with potential for new non-specific interactions with plasma proteins. | [3] |
| Signal | Dependent on secondary antibody conjugate | Can be amplified using streptavidin-enzyme conjugates, but specific signal may decrease with higher biotinylation ratios. | [3] |
| Background | Generally low | May increase due to non-specific binding of the biotinylated antibody or streptavidin conjugate. | [3] |
One study demonstrated that in an ELISA for the soluble urokinase receptor (suPAR), the use of biotinylated monoclonal antibodies for detection resulted in a significant degree of nonspecificity.[3] Surface plasmon resonance studies confirmed that biotinylation reduced the specific binding of the antibodies to suPAR and introduced a new interaction with other human plasma proteins.[3] The level of this non-specific interaction was directly proportional to the degree of antibody biotinylation.[3]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for quantifying the kinetics and affinity of biomolecular interactions.[4] Biotinylated ligands can be easily immobilized on streptavidin-coated sensor chips.
| Parameter | Non-Biotinylated Ligand (Amine Coupling) | Biotinylated Ligand (Streptavidin Capture) | Reference |
| Binding Affinity (KD) | Can be affected by random orientation and potential modification of binding sites. | Often shows similar binding affinity trends to the unbiotinylated counterpart. Site-specific biotinylation can ensure uniform orientation. | [4][5] |
| Binding Kinetics (ka, kd) | Variable depending on immobilization chemistry. | Can be reliably measured. | [4] |
| Immobilization Level | Can be controlled, but may lead to heterogeneity. | Uniform and controlled immobilization is achievable, especially with site-specific biotinylation. | [4] |
A study comparing a biotinylated, computer-designed protein (Top7-2F5-Biotin) to its non-biotinylated version found that both exhibited similar binding affinity trends when interacting with anti-HIV-1 2F5 antibodies.[5] Another study utilizing Avi-tag biotinylated proteins for SPR analysis demonstrated consistent and reliable determination of binding kinetics and affinity for the PD-1:PD-L1 and CD155/PVR:TIGIT interactions.[4]
Western Blotting
In Western blotting, biotinylated proteins can be detected with high sensitivity using streptavidin-HRP conjugates.
| Parameter | Non-Biotinylated Protein (Antibody Detection) | Biotinylated Protein (Streptavidin Detection) | Reference |
| Sensitivity | Dependent on primary and secondary antibody affinity and concentration. | Generally high due to the strong biotin-streptavidin interaction and potential for multiple biotin labels per protein. | [1] |
| Specificity | Dependent on antibody specificity. | High, with low risk of cross-reactivity compared to some antibodies. However, endogenous biotinylated proteins can cause background. | [1][6] |
| Molecular Weight | Appears at its native molecular weight. | May show a slight increase in molecular weight, though often undetectable on a standard SDS-PAGE gel. | [7] |
The small size of the biotin molecule (~244 Da) means that even with multiple biotin molecules attached, the change in a protein's molecular weight is often negligible on an SDS-PAGE gel.[7] However, it is crucial to include a control lane with only the streptavidin conjugate to identify any endogenously biotinylated proteins that could lead to false-positive signals.[6]
Flow Cytometry
Flow cytometry is used to analyze cell surface protein expression and interactions. Biotinylated antibodies or ligands, detected with fluorescently labeled streptavidin, are commonly used.[8]
| Parameter | Non-Biotinylated Primary Antibody (Fluorophore-conjugated) | Biotinylated Primary Antibody (Streptavidin-fluorophore detection) | Reference |
| Signal Intensity | Direct fluorescence from the conjugated antibody. | Signal can be amplified as multiple streptavidin-fluorophore molecules can bind to a single biotinylated antibody. | [8] |
| Background Staining | Dependent on the specificity of the primary antibody. | Generally low due to the high affinity of streptavidin for biotin. | [8] |
| Multiplexing | Requires a panel of directly conjugated primary antibodies with distinct fluorophores. | The same streptavidin-fluorophore conjugate can be used to detect different biotinylated primary antibodies, simplifying multiplex panel design. | [8] |
The use of a biotin-streptavidin system in flow cytometry offers the advantage of signal amplification, which is particularly useful for detecting antigens with low expression levels.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ELISA Protocol for Comparing Biotinylated and Non-Biotinylated Antibodies
This protocol is adapted from a study comparing the performance of biotinylated and non-biotinylated antibodies in a sandwich ELISA.[3]
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add 100 µL of standards and samples (e.g., plasma) to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times.
-
For Non-Biotinylated Detection: Add 100 µL of the non-biotinylated detection antibody (at an optimized concentration) to the wells. Incubate for 1-2 hours at room temperature. Wash three times and then add a species-specific enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
For Biotinylated Detection: Add 100 µL of the biotinylated detection antibody (at an optimized concentration) to the wells. Incubate for 1-2 hours at room temperature. Wash three times and then add streptavidin-enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30-60 minutes at room temperature.
-
-
Development: Wash the plate five times. Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Measurement: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Surface Plasmon Resonance (SPR) Protocol for Biotinylated Ligand
This protocol describes the immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip for kinetic analysis.[4]
-
System Preparation: Equilibrate the SPR instrument with running buffer (e.g., HBS-EP+).
-
Chip Priming: Prime the streptavidin-coated sensor chip according to the manufacturer's instructions.
-
Ligand Immobilization: Inject the biotinylated protein (ligand) at a low concentration (e.g., 1-10 µg/mL in running buffer) over one flow cell until the desired immobilization level is reached. The other flow cell can be left unmodified to serve as a reference.
-
Analyte Injection: Inject a series of concentrations of the analyte (the binding partner) over both the ligand-immobilized and reference flow cells. Allow for sufficient association and dissociation time.
-
Regeneration: If necessary, regenerate the sensor surface using a regeneration solution that disrupts the ligand-analyte interaction without damaging the immobilized ligand (e.g., a low pH buffer).
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Western Blot Protocol for Detecting Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins using a streptavidin-HRP conjugate.
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). Note: Using BSA for blocking is recommended as milk can contain endogenous biotin.[9]
-
Streptavidin-HRP Incubation: Wash the membrane three times with TBST. Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system.
-
Control: It is advisable to run a parallel blot or a lane that is incubated only with the streptavidin-HRP conjugate (no primary antibody) to detect any endogenously biotinylated proteins.[6]
Flow Cytometry Protocol Using a Biotinylated Antibody
This protocol describes the staining of cells with a biotinylated primary antibody followed by a fluorescently labeled streptavidin.[8]
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with staining buffer (e.g., PBS with 1% BSA).
-
Blocking (Optional): If high non-specific binding is expected, incubate the cells with a blocking solution (e.g., Fc block) for 10-15 minutes on ice.
-
Primary Antibody Incubation: Add the biotinylated primary antibody at an optimized concentration to the cells and incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with staining buffer.
-
Streptavidin Incubation: Resuspend the cells in a solution containing the fluorescently labeled streptavidin (e.g., Streptavidin-PE) and incubate for 20-30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with staining buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) illustrate the workflows for comparing biotinylated and non-biotinylated proteins in ELISA and the general principle of an SPR experiment with a biotinylated ligand.
Caption: Workflow for comparing non-biotinylated and biotinylated detection antibodies in an ELISA.
Caption: Principle of an SPR experiment using a biotinylated ligand captured on a streptavidin sensor chip.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotinylated Proteins: Better insight through better binding [antibodies-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 5. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to the Stability of Amide Bonds Formed by Biotin-PEG24-NHS Ester
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for detection, purification, and targeted delivery. The choice of biotinylation reagent is critical, as the stability of the resulting linkage directly impacts experimental success and the reliability of downstream applications. This guide provides an objective comparison of the amide bond stability formed by Biotin-PEG24-NHS ester with other biotinylation alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and Amide Bond Formation
This compound is a popular biotinylation reagent that utilizes a N-hydroxysuccinimide (NHS) ester to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond.[1] The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance for biotin-avidin binding, and can improve the stability of the labeled molecule.[]
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.[3] This amide bond is known for its exceptional chemical stability under physiological conditions.[4]
Chemical Stability of the Amide Bond
The amide bond is inherently stable due to resonance stabilization, which makes it significantly more resistant to hydrolysis than ester bonds.[4][5] Under physiological pH (~7.4), the half-life of a peptide (amide) bond can be on the order of years.[4] This inherent stability makes the amide bond formed by this compound a reliable choice for applications requiring long-term integrity of the biotin label on the target molecule.
Comparative Stability with Other Linkages
While the amide bond is chemically robust, its stability can be compared to other linkages formed by different biotinylation chemistries. The choice of linkage can be critical, especially when controlled release of the biotin tag is desired.
| Linkage Type | Formed From | Stability Characteristics | Typical Applications |
| Amide | NHS esters, Carbodiimides (EDC) | Highly stable under physiological conditions.[4] | General protein labeling, immunoassays, affinity purification.[3] |
| Thioether | Maleimides (react with sulfhydryls) | Stable under physiological conditions. | Site-specific labeling of cysteine residues. |
| Hydrazone | Hydrazides (react with aldehydes/ketones) | Can be unstable in buffer; susceptible to hydrolysis.[6] | Labeling of glycoproteins after periodate (B1199274) oxidation. |
| (2-(alkylsulfonyl)ethyl) carbamate | RevAmines | Cleavable under mild basic conditions (e.g., 100-200 mM ammonium (B1175870) bicarbonate, pH 8).[7][8] | Reversible biotinylation for traceless release of the target molecule.[7][8] |
| Disulfide | Reagents with disulfide bonds | Cleavable with reducing agents (e.g., DTT, TCEP). | Cleavable crosslinking, affinity purification with elution under reducing conditions. |
Biological Stability: A Critical Consideration
A crucial and often overlooked aspect of stability is the behavior of the biotin-protein conjugate in a biological environment. Research has indicated that biotin-protein bonds, including those formed by NHS-LC-biotin, can be unstable in human plasma.[6] This instability is likely due to enzymatic cleavage, potentially by biotinidase, an enzyme that cleaves biotin from biocytin (B1667093) (biotinyl-lysine).[9] One study demonstrated that after a 4-hour incubation in human plasma, there was a significant release of biotin from an IgG antibody that had been labeled with NHS-LC-biotin.[6] This finding underscores the importance of validating the stability of biotinylated molecules in the specific biological matrix of interest, especially for in vivo applications.
The structure of the linker between biotin and the protein can influence the susceptibility to enzymatic cleavage. For instance, a study comparing different deferoxamine-biotin derivatives found that a derivative with a structure closely resembling biocytin was rapidly degraded in plasma, while another with a carboxyl group near the amide bond was significantly more stable.[9]
Experimental Protocols
To assess the stability of the amide bond formed by this compound, a combination of biotinylation, incubation under specific conditions, and subsequent quantification of the intact biotinylated protein is required.
Materials:
-
Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a 10 mg/mL solution of the protein in PBS.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Add a 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.
Materials:
-
Biotinylated protein from Protocol 1
-
Human plasma
-
PBS (as a control)
-
Incubator at 37°C
-
Method for quantifying intact biotinylated protein (e.g., HPLC, ELISA, or a streptavidin-based detection method)
Procedure:
-
Dilute the biotinylated protein to a final concentration of 1 mg/mL in both human plasma and PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each sample.
-
Analyze the aliquots to determine the percentage of intact biotinylated protein remaining. This can be achieved by:
-
HPLC: Separate the intact protein from cleaved biotin and protein fragments.
-
ELISA: Use an antibody specific to the protein for capture and a streptavidin-conjugate for detection. A decrease in signal over time in the plasma sample compared to the PBS control would indicate cleavage of the biotin.
-
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the initial degree of biotinylation, which is essential for interpreting stability data.
Principle: HABA binds to avidin, producing a colored complex with an absorbance at 500 nm. Biotin displaces HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Procedure:
-
Prepare a solution of HABA/Avidin.
-
Measure the initial absorbance at 500 nm.
-
Add a known amount of the biotinylated protein to the HABA/Avidin solution.
-
Measure the final absorbance at 500 nm after the reading stabilizes.
-
Calculate the change in absorbance and determine the moles of biotin per mole of protein using a standard curve generated with free biotin.
Visualizations
Caption: Workflow for biotinylation and stability assessment.
Caption: NHS ester reaction with a primary amine.
Conclusion
The amide bond formed by the reaction of this compound with primary amines is exceptionally stable from a chemical standpoint, making it a reliable choice for a wide range of in vitro applications. However, for in vivo studies or experiments involving biological fluids like plasma, the potential for enzymatic cleavage of the biotin-protein bond must be considered. Researchers should empirically test the stability of their biotinylated conjugates in the relevant biological matrix to ensure the integrity of the label throughout the experiment. For applications requiring the release of the biotin tag, alternative biotinylation reagents that form cleavable linkages offer a powerful tool.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma stability and pharmacokinetics of radiolabeled deferoxamine-biotin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
enzymatic biotinylation (BirA) vs. chemical biotinylation with NHS esters
In the landscape of biological research and drug development, the covalent attachment of biotin (B1667282) to proteins—a process known as biotinylation—is a cornerstone technique. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is harnessed for a multitude of applications, including protein purification, immunoassays, and the study of protein-protein interactions.[1][2][3] The choice of biotinylation method is critical and can significantly impact the outcome and interpretation of an experiment. This guide provides an objective comparison between the two most prevalent methods: enzymatic biotinylation using the E. coli biotin ligase (BirA) and chemical biotinylation using N-hydroxysuccinimide (NHS) esters.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between enzymatic and chemical biotinylation lies in their mechanism and specificity.
Enzymatic Biotinylation (BirA): Site-Specific Precision
Enzymatic biotinylation leverages the highly specific catalytic activity of the E. coli biotin ligase, BirA.[1] This enzyme recognizes a 15-amino acid consensus sequence, known as the AviTag (GLNDIFEAQKIEWHE), and covalently attaches a single biotin molecule to a specific lysine (B10760008) residue within this tag.[2][4] The reaction is ATP-dependent and results in a homogeneously labeled protein product where the location and stoichiometry of biotinylation are precisely controlled.[2] This specificity requires the target protein to be genetically engineered to include the AviTag.[1]
Chemical Biotinylation (NHS Esters): Broad Reactivity
Chemical biotinylation with NHS esters is a more direct and broadly applicable method.[5] NHS-activated biotin reagents react with nucleophilic primary amines (–NH2), which are primarily found on the side chains of lysine residues and at the N-terminus of polypeptide chains, to form stable amide bonds.[3][6] This reaction is non-specific in that it will modify any accessible primary amine on the protein surface.[2] The degree and location of biotinylation are therefore dependent on the number and accessibility of lysine residues, leading to a heterogeneous population of labeled proteins.[1]
Performance Comparison: At a Glance
The choice between enzymatic and chemical biotinylation depends heavily on the specific experimental requirements. The following table summarizes the key performance characteristics of each method.
| Feature | Enzymatic Biotinylation (BirA) | Chemical Biotinylation (NHS Esters) |
| Specificity | Site-specific; biotin is attached to a single lysine within the AviTag.[1] | Non-specific; reacts with all accessible primary amines (lysines, N-terminus).[2][6] |
| Product Homogeneity | High; produces a uniform, singly-biotinylated product.[1] | Low; results in a heterogeneous mixture of proteins with varying numbers and locations of biotin tags.[1] |
| Control Over Labeling | High; precise control over the site and stoichiometry (1:1) of labeling.[2] | Low; labeling is random and dependent on lysine availability.[2] |
| Protein Function | Less likely to disrupt protein function as biotinylation occurs at a predefined tag away from active sites.[2] | Higher potential to disrupt function by modifying lysines in active sites or binding interfaces.[1][7] |
| Off-Target Effects | Minimal off-target labeling in the absence of the AviTag.[8] Wild-type BirA has very low promiscuous activity.[9] | High potential for off-target labeling of any protein with accessible amines.[10] |
| Reaction Conditions | Specific buffer conditions (e.g., Bicine pH 8.3), requires ATP and Mg2+.[11] | More flexible, typically pH 7-9. Buffers must be amine-free (e.g., PBS).[5] |
| Applicability | In vitro and in vivo.[12][13] | Primarily in vitro. Cell-permeable (NHS) and impermeable (Sulfo-NHS) versions are available for intracellular vs. cell-surface labeling.[5] |
| Protein Modification | Requires genetic fusion of the 15 a.a. AviTag to the protein of interest.[1] | No genetic modification of the target protein is required.[14] |
| Reagent Stability | BirA enzyme is robust and retains activity well.[9] | NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, requiring fresh preparation.[6][15][16] |
Quantitative Data Summary
Direct quantitative comparisons in the literature highlight the distinct advantages of each method.
| Parameter | Enzymatic Biotinylation (BirA) | Chemical Biotinylation (NHS Esters) |
| Reported Efficiency | Can achieve >90-95% biotinylation of the tagged protein.[4][8][11] | Highly variable; depends on protein concentration, buffer, and molar excess of the reagent. Can label up to 35 available amines on a protein like BSA.[6][17] |
| Effect on Activity | Biotinylation of tagged GATA-1 transcription factor did not alter its DNA binding or protein interactions.[8] | Biotinylation of critical lysine residues can lead to a loss of protein activity.[3] |
| Off-Target Proteins (Proteomics) | In proximity labeling (BioID), a mutant BirA* is used to intentionally label neighbors within a ~10 nm radius.[18] Wild-type BirA is highly specific.[9] | Expected to react with numerous accessible proteins in a complex lysate, leading to a higher number of non-specific hits in pull-down assays.[10] |
| Stoichiometry | Typically 1 biotin per protein molecule.[2] | Multiple, variable biotins per protein molecule.[2] |
Experimental Protocols
Below are generalized protocols for key biotinylation experiments. Researchers should optimize conditions for their specific protein of interest.
Protocol 1: In Vitro Enzymatic Biotinylation of an AviTag-Fused Protein
This protocol describes the biotinylation of a purified protein containing an AviTag using recombinant BirA enzyme.
Materials:
-
Purified AviTag-fused protein (1-5 mg/mL) in an appropriate buffer (e.g., 50 mM Bicine, pH 8.3).[11][19]
-
Recombinant BirA ligase.
-
10X Reaction Buffer A (e.g., 500 mM Bicine, pH 8.3).
-
10X Reaction Buffer B (e.g., 100 mM ATP, 100 mM MgCl2, 500 µM d-Biotin).[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Purification column (e.g., desalting column) for removing excess biotin.
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube. For a 100 µL reaction, combine:
-
X µL of AviTag-fused protein (e.g., 100 µg).
-
10 µL of 10X Reaction Buffer A.
-
10 µL of 10X Reaction Buffer B.
-
1-2.5 µg of BirA ligase.[11]
-
Nuclease-free water to a final volume of 100 µL.
-
-
Mix gently by pipetting.
-
Incubate the reaction at 30°C for 1 hour.[11][19] For temperature-sensitive proteins, the reaction can be performed at room temperature for 2 hours or overnight at 4°C.[11]
-
(Optional) Quench the reaction by adding a buffer with primary amines, though this is often unnecessary as the reaction is highly specific.
-
Remove excess unreacted biotin and reaction components by passing the mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Assess biotinylation efficiency using a streptavidin-gel shift assay on SDS-PAGE or by mass spectrometry.[1]
Protocol 2: Chemical Biotinylation of a Purified Protein with NHS-Ester
This protocol details the general procedure for labeling a purified protein using an amine-reactive NHS-ester biotin reagent.
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[20][21]
-
NHS-ester biotin reagent (e.g., NHS-LC-Biotin).[20]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5]
-
Quenching buffer (e.g., 1 M Tris or Glycine, pH 7.5).[3]
-
Purification column (e.g., desalting or dialysis cassette).
Procedure:
-
Ensure the protein sample is in an amine-free buffer like PBS. If not, perform a buffer exchange.
-
Allow the vial of NHS-ester biotin to equilibrate to room temperature before opening to prevent moisture condensation.[20][21]
-
Immediately before use, prepare a stock solution of the NHS-ester biotin (e.g., 10-20 mg/mL) in DMSO or DMF. Do not store the stock solution.[5][20]
-
Calculate the volume of biotin stock solution needed to achieve a 10-20 fold molar excess over the protein. This ratio may need optimization.[20]
-
Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing. The volume of added organic solvent should ideally be less than 10% of the total reaction volume.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[20]
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[3]
-
Remove excess, unreacted biotin and quenching reagent via dialysis or a desalting column.[20]
-
Determine the degree of biotinylation using an assay such as the HABA assay.[7][16]
Application Workflows in Research
Biotinylation is a gateway to numerous downstream applications. A common workflow involves using a biotinylated protein as "bait" to capture and identify binding partners from a complex biological sample.
Conclusion: Choosing the Right Tool for the Job
The decision to use enzymatic or chemical biotinylation hinges on the experimental goals.
Choose Enzymatic Biotinylation (BirA) when:
-
Specificity is paramount: You need to know the exact location of the biotin tag.
-
Maintaining protein function is critical: The target protein is sensitive to modification near its active or binding sites.
-
A homogeneous product is required: You need a 1:1 protein-to-biotin ratio for quantitative applications like surface plasmon resonance (SPR).[14]
-
In vivo labeling is desired: You want to biotinylate a protein within a specific cellular compartment.[13]
Choose Chemical Biotinylation (NHS Esters) when:
-
Genetic modification is not feasible: You are working with a protein that cannot be easily expressed with an AviTag.
-
A high degree of labeling is desired: You want to attach multiple biotins to amplify a signal in applications like Western blotting or ELISA.[2][14]
-
Simplicity and cost are major factors: Chemical labeling is generally a simpler and more direct procedure that does not require molecular cloning.[14]
-
Labeling all surface proteins is the goal: For example, in experiments to identify all proteins on the cell surface using a membrane-impermeable Sulfo-NHS reagent.[5]
Ultimately, both BirA-mediated and NHS-ester-based biotinylation are powerful techniques. By understanding their respective mechanisms, advantages, and limitations, researchers can select the optimal strategy to ensure the success and validity of their experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic biotinylation of recombinant antibody by biotin ligase retained in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promiscuous protein biotinylation by Escherichia coli biotin protein ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. avidity.com [avidity.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Technology -A High-Efficiency System for in vitro and in vivo Biotinylation [sttm.technologypublisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. m.youtube.com [m.youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. proteochem.com [proteochem.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
Evaluating the Impact of Biotinylation on Protein Structure and Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to a protein—a process known as biotinylation—is a powerful and widely used technique for protein detection, purification, and immobilization. However, the introduction of a biotin tag, small as it may be, can potentially alter the structure and function of the target protein. This guide provides a comprehensive comparison of biotinylated versus non-biotinylated proteins, supported by experimental data, to help you assess and mitigate the potential impacts of biotinylation on your research.
This guide also explores alternative protein labeling technologies, offering a comparative analysis to aid in the selection of the most appropriate method for your specific application.
The Two Faces of Biotinylation: A Balancing Act
Biotinylation offers unparalleled utility due to the high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin (B1170675) (Kd ~10⁻¹⁵ M), forming one of the strongest known non-covalent bonds in nature.[1][2] This robust interaction is the foundation for numerous applications, including immunoassays, affinity chromatography, and surface plasmon resonance (SPR).[3][4]
However, the covalent attachment of biotin, whether through chemical or enzymatic methods, can introduce structural and functional perturbations. The location and number of biotin molecules attached can be critical. Chemical biotinylation, which typically targets primary amines on lysine (B10760008) residues, can be random, potentially leading to biotin attachment within a protein's active site or at a protein-protein interface, which may cause steric hindrance or interfere with its biological activity.[5] Enzymatic biotinylation, often utilizing the AviTag™ system with the biotin ligase BirA, offers site-specific labeling, which can minimize but not entirely eliminate the risk of functional alteration.[1][2]
Assessing the Structural Impact of Biotinylation
The addition of a biotin molecule can subtly alter a protein's three-dimensional structure. Several biophysical techniques can be employed to quantify these changes.
Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure
Circular dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structure of proteins in solution.[6] By measuring the differential absorption of left- and right-circularly polarized light, CD can provide an estimate of the percentage of α-helices, β-sheets, and random coils in a protein. A comparison of the CD spectra of a protein before and after biotinylation can reveal any significant conformational changes.
Table 1: Hypothetical Comparison of Secondary Structure Content Before and After Biotinylation
| Protein | Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Enzyme X | Native | 45 | 30 | 25 |
| Biotinylated | 43 | 31 | 26 | |
| Receptor Y | Native | 25 | 55 | 20 |
| Biotinylated | 20 | 58 | 22 |
This table illustrates the type of data that can be obtained from CD analysis. Significant changes in the percentages of secondary structure elements would suggest that biotinylation has altered the protein's fold.
Differential Scanning Calorimetry (DSC): Gauging Thermal Stability
Differential Scanning Calorimetry (DSC) measures the heat capacity of a protein as a function of temperature. The resulting thermogram can be used to determine the protein's melting temperature (Tm), a key indicator of its thermal stability. A shift in the Tm after biotinylation can indicate a change in the protein's structural integrity. For instance, a study on a dead Cas9 avidin fusion protein (dcAVD) showed a change in its melting point upon biotin binding.[7]
Table 2: Thermal Stability of dcAVD/AVR4 With and Without Biotin
| Protein | Condition | Melting Temperature (Tm) |
| dcAVD/AVR4 | Without Biotin | 91.3°C |
| With Biotin | 112.3°C (main peak) |
Data adapted from a study on the thermal denaturation of avidin variants, demonstrating the stabilizing effect of biotin binding.[7]
Evaluating the Functional Consequences of Biotinylation
The ultimate test of a biotinylated protein is whether it retains its biological function. This can be assessed through various activity and binding assays.
Enzyme Kinetics: Measuring Catalytic Activity
For enzymes, the impact of biotinylation on catalytic activity can be quantified by measuring key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[8] A significant change in these parameters indicates that biotinylation has affected the enzyme's substrate binding or catalytic efficiency.
Table 3: Hypothetical Comparison of Enzyme Kinetic Parameters
| Enzyme | Condition | Km (µM) | Vmax (µmol/min) |
| Lysozyme | Native | 10 | 50 |
| Biotinylated | 15 | 40 | |
| Kinase Z | Native | 5 | 100 |
| Biotinylated | 6 | 95 |
This table illustrates how enzyme kinetics can be used to quantify the functional impact of biotinylation. An increase in Km suggests reduced substrate affinity, while a decrease in Vmax indicates lower catalytic turnover.
Surface Plasmon Resonance (SPR): Quantifying Binding Affinity
Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions.[4] By immobilizing one molecule on a sensor surface and flowing its binding partner over it, SPR can determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. Comparing the binding kinetics of a biotinylated protein to its unmodified counterpart is crucial for applications where the protein's binding activity is paramount. A study using Avi-tag biotinylated proteins for SPR analysis demonstrated that the binding affinity of the TIGIT Fc protein to the CD155/PVR Fc chimera was consistent between the biotinylated and non-biotinylated (covalently immobilized) forms.[9]
Table 4: Binding Affinity of TIGIT to CD155/PVR Determined by SPR
| Ligand | Analyte | KD (nM) |
| Biotinylated CD155/PVR Fc Chimera | TIGIT Fc | 36.14 |
| Amine-coupled CD155/PVR Fc Chimera | TIGIT Fc | Consistent with biotinylated |
Data adapted from a study demonstrating the use of Avi-tag biotinylated proteins in SPR.[9]
Experimental Protocols
Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation:
-
Prepare protein solutions of the native and biotinylated protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Ensure the protein samples are of high purity (>95%).
-
Accurately determine the protein concentration using a reliable method (e.g., amino acid analysis or A280 with a calculated extinction coefficient).
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use.
-
Set the instrument parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response time: 2 seconds
-
Accumulations: 3-5
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using the same cuvette that will be used for the protein samples.
-
Record the CD spectra of the native and biotinylated protein samples.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity in degrees, c is the protein concentration in mol/L, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectra.
-
Workflow for assessing secondary structure changes using CD spectroscopy.
Protocol 2: Mass Spectrometry for Mapping Biotinylation Sites
-
In-solution Digestion:
-
Denature the biotinylated protein (e.g., with 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
Enrichment of Biotinylated Peptides (Optional but Recommended):
-
Incubate the peptide digest with streptavidin-coated magnetic beads to capture biotinylated peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides from the beads (e.g., by boiling in SDS-PAGE sample buffer or using a cleavable biotin linker).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use database search software (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.
-
Search for the expected mass shift corresponding to the biotin modification on specific amino acid residues (typically lysine).
-
The identification of a peptide with this mass shift confirms the location of the biotinylation site.
-
Workflow for identifying biotinylation sites by mass spectrometry.
Alternatives to Biotinylation
When the potential for structural or functional perturbation by biotinylation is a concern, several alternative protein labeling technologies are available.
Table 5: Comparison of Protein Labeling Technologies
| Feature | Biotinylation (Chemical) | Biotinylation (Enzymatic - AviTag™) | FLAG-tag | SNAP-tag® | HaloTag® |
| Principle | Covalent attachment to primary amines | Site-specific enzymatic biotinylation | Short peptide tag (DYKDDDDK) recognized by antibodies | Covalent self-labeling with benzylguanine derivatives | Covalent self-labeling with chloroalkane linkers |
| Size of Tag | ~244 Da | 15 amino acids | 8 amino acids | ~20 kDa | ~33 kDa |
| Specificity | Non-specific | Site-specific | Specific antibody binding | Covalent and specific | Covalent and specific |
| Applications | Purification, detection, immobilization | Purification, detection, immobilization | Purification, detection, immunoprecipitation | Live-cell imaging, protein pulldown | Live-cell imaging, protein pulldown, multiplexing |
| Potential for Interference | High (random labeling) | Low to moderate | Low | Moderate (larger tag) | Moderate (larger tag) |
| Reversibility | Generally irreversible | Generally irreversible | Elution with excess FLAG peptide | Irreversible | Irreversible |
FLAG-tag
The FLAG-tag is a small, hydrophilic octapeptide (DYKDDDDK) that is well-suited for affinity purification using anti-FLAG antibodies.[2][10] Its small size and hydrophilic nature often minimize its impact on protein structure and function.[10]
SNAP-tag® and HaloTag®
SNAP-tag and HaloTag are self-labeling protein tags that covalently react with specific synthetic ligands.[11][12] This allows for the attachment of a wide variety of functional groups, including fluorescent dyes and affinity handles like biotin, in a highly specific manner.[13][14] While the tags themselves are larger than biotin or FLAG-tag, the versatility of the ligands they can bind makes them powerful tools for a broad range of applications, including live-cell imaging and multiplexed assays.[11][12]
Conclusion
Biotinylation is an invaluable tool in protein research, but it is not without its potential drawbacks. A thorough evaluation of the impact of biotinylation on the structure and function of your protein of interest is crucial for the reliable interpretation of experimental results. The use of site-specific biotinylation methods and a suite of biophysical and functional assays can help to mitigate and quantify any potential perturbations. When the risks of altering protein function are high, alternative labeling technologies such as FLAG-tag, SNAP-tag®, and HaloTag® offer viable and powerful options. The choice of labeling strategy should be carefully considered based on the specific requirements of your experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - DSC analysis shows the biphasic thermal denaturation mode of the dcAvd/AVR4 protein. - Public Library of Science - Figshare [plos.figshare.com]
- 8. health.uconn.edu [health.uconn.edu]
- 9. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. neb.com [neb.com]
- 12. biorxiv.org [biorxiv.org]
- 13. neb.com [neb.com]
- 14. A biotin-HaloTag ligand enables efficient affinity capture of protein variants from live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Biotin-PEG24-NHS Ester: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of Biotin-PEG24-NHS ester, a reagent commonly used in bioconjugation and drug development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The primary hazards associated with NHS esters like this compound include skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Nitrile or other chemical-resistant gloves should be worn.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: For handling the solid powder form, a dust mask (e.g., N95) is recommended to avoid inhalation.[3]
Hazard and Safety Data Summary
The following table summarizes the key hazard information for N-hydroxysuccinimide (NHS) ester-containing compounds. While this data is for a related compound (Biotin-PEG4-NHS ester), it provides a strong indication of the potential hazards of this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Data derived from the Safety Data Sheet for Biotin-PEG4-NHS ester.[1]
Experimental Protocol: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form: unreacted solid, solutions, or contaminated labware. All waste generated should be treated as chemical waste and segregated from regular trash.[4]
Part 1: Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealed hazardous waste containers for each waste stream (solid, aqueous, non-halogenated organic).
-
Container Compatibility: Ensure waste containers are made of a material compatible with the solvents used (e.g., high-density polyethylene (B3416737) for solutions in DMSO or DMF).[4]
-
Labeling: All waste containers must be labeled "Hazardous Waste" and include the full chemical name: "this compound". Follow any additional labeling requirements from your institution's Environmental Health and Safety (EHS) department.[4]
Part 2: Managing Different Waste Streams
A. Unused or Expired Solid this compound:
-
Do Not Discard in Regular Trash: The solid powder must never be disposed of in the regular trash.
-
Collection: Collect the original vial containing the unused or expired product in a designated hazardous chemical waste container for solids.[4]
B. Concentrated Solutions (e.g., in DMSO, DMF):
-
No Drain Disposal: Never dispose of concentrated solutions down the drain.[4]
-
Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container for organic solvent waste.
C. Dilute Aqueous Solutions:
-
Hydrolysis (Deactivation): The reactive NHS ester group can be deactivated by hydrolysis. This procedure converts the compound to a less reactive form.
-
Adjust the pH of the dilute aqueous solution to >8.5 by adding a base (e.g., sodium hydroxide).
-
Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.[4]
-
-
Collection: After hydrolysis, transfer the solution to a designated aqueous hazardous waste container.[4] While polyethylene glycol (PEG) is biodegradable, it is still recommended to avoid releasing it into wastewater systems to prevent impacting biological and chemical oxygen demand in treatment processes.[5]
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, tubes):
-
Solid Waste Collection: All solid materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves, paper towels) should be collected in a designated solid hazardous waste container.[4]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any residue. The solvent rinsate must be collected as hazardous organic waste. Following the solvent rinse, wash the glassware with soap and water.
Part 3: Final Disposal
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of all this compound waste through your institution's licensed hazardous waste disposal contractor.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Your Research: A Guide to Handling Biotin-PEG24-NHS Ester
Essential protocols for the safe handling, storage, and disposal of Biotin-PEG24-NHS ester are critical for ensuring laboratory safety and experimental success. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and maintain the integrity of your experiments.
Immediate Safety and Handling Precautions
This compound, while a valuable tool in bioconjugation, presents potential hazards if not handled correctly. The N-hydroxysuccinimide (NHS) ester moiety is reactive and moisture-sensitive. The primary hazards include skin, eye, and respiratory tract irritation, and it may be harmful if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Storage and Stability:
Proper storage is crucial to maintain the reactivity of this compound. It is hygroscopic and will readily hydrolyze in the presence of moisture, rendering it inactive.[2]
| Storage and Handling Guidelines |
| Storage Temperature |
| Atmosphere |
| Handling |
| Reconstitution |
Experimental Protocol: General Procedure for Protein Biotinylation
This protocol provides a general workflow for the biotinylation of a protein using this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a known concentration. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[3]
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.
-
Prepare Reagent Solution: Immediately before use, dissolve a small amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Reaction: Add a calculated molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Storage of Biotinylated Protein: Store the purified biotinylated protein under conditions appropriate for its stability.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
